molecular formula C15H19NO4 B8148085 (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid

(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid

Katalognummer: B8148085
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: ZNNWZVGXYINMGN-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-cyclopentyl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)13(12-8-4-5-9-12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNWZVGXYINMGN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architecting Peptidomimetics: A Technical Guide to the Chemical Properties and Applications of (S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the incorporation of non-proteinogenic (unnatural) amino acids is a foundational strategy for overcoming the proteolytic instability and poor pharmacokinetic profiles of native peptides. (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid , commonly referred to as Cbz-L-cyclopentylglycine or Z-L-Cpg-OH , is a premier building block in this domain.

By replacing the standard aliphatic side chains (like those in valine or leucine) with a sterically demanding cyclopentyl ring, chemists can enforce rigid conformational constraints on the peptide backbone. Furthermore, the benzyloxycarbonyl (Cbz/Z) protecting group offers an orthogonal synthetic pathway, enabling complex, multi-step solid-phase or solution-phase peptide synthesis without premature deprotection. This whitepaper details the physicochemical properties, mechanistic utility, and validated laboratory protocols for utilizing Cbz-L-cyclopentylglycine in advanced drug discovery.

Physicochemical Profiling & Structural Significance

Understanding the physical parameters of Cbz-L-cyclopentylglycine is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during amide bond formation.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid
Common Synonyms Cbz-L-cyclopentylglycine; Z-L-Cpg-OH
Molecular Formula C₁₅H₁₉NO₄[1]
Molecular Weight 277.32 g/mol [1][2]
Stereochemistry (S)-enantiomer (L-configuration)
Appearance White to off-white crystalline powder[][4]
Solubility Profile Highly soluble in DMF, DMSO, MeOH, EtOAc; Insoluble in H₂O
LogP (Predicted) ~2.8 (Indicating high lipophilicity)
The Causality of Structural Design

The utility of this molecule stems from two distinct structural features:

  • The Cyclopentyl Moiety: Unlike the flexible isobutyl group of leucine, the cyclopentyl ring is conformationally restricted. When incorporated into a peptidomimetic (such as a viral protease inhibitor), this bulky ring perfectly occupies the hydrophobic S2 or S3 pockets of target enzymes (e.g., HCV NS3/4A protease). This "lock-and-key" fit drastically increases binding affinity by minimizing the entropic penalty of binding[5].

  • The Cbz (Benzyloxycarbonyl) Group: The Cbz group is a carbamate derivative that protects the α -amine. Unlike the Boc (tert-butyloxycarbonyl) group, which requires harsh trifluoroacetic acid (TFA) for removal, or the Fmoc group, which is base-labile, the Cbz group is highly stable to both standard acids and bases. It is selectively cleaved via catalytic hydrogenolysis, providing a gentle, orthogonal deprotection route that preserves delicate functional groups elsewhere in the molecule[6].

Mechanistic Workflows: Coupling and Deprotection

To successfully deploy Cbz-L-cyclopentylglycine, one must navigate the steric hindrance imposed by the cyclopentyl ring adjacent to the α -carbon. Standard carbodiimide coupling reagents (like DCC or EDC) often result in sluggish kinetics and elevated rates of epimerization (loss of chiral purity).

To counteract this, highly reactive uronium/aminium salts containing a 7-azabenzotriazole leaving group (e.g., HATU) are mandated. The nitrogen atom in the pyridine ring of HATU provides a neighboring-group effect, accelerating the acyl transfer to the incoming amine while suppressing racemization.

Caption: Logical workflow of sterically hindered peptide coupling and orthogonal Cbz deprotection.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems, incorporating specific checkpoints to ensure chemical integrity and high yields.

Protocol 1: Sterically Hindered Amide Bond Formation

Objective: Couple Cbz-L-Cpg-OH to a primary or secondary amine without racemization.

  • Preparation & Activation: In an oven-dried flask under N₂, dissolve 1.0 equivalent (eq) of Cbz-L-Cpg-OH and 1.2 eq of HATU in anhydrous DMF to achieve a 0.1 M concentration. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C before the addition of base drastically reduces the formation of the inactive oxazolone intermediate, which is the primary pathway for unwanted epimerization.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 10 minutes to form the active HOAt ester.

  • Coupling: Add 1.1 eq of the target amine. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the peak corresponding to Cbz-L-Cpg-OH (m/z 278.1 [M+H]⁺) is consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 5% aqueous KHSO₄ (2x): Protonates and removes excess DIPEA and unreacted amine.

    • Saturated aqueous NaHCO₃ (2x): Neutralizes acidic byproducts (e.g., HOAt).

    • 5% aqueous LiCl (3x): Highly effective at pulling residual DMF out of the organic phase into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Catalytic Hydrogenolysis of the Cbz Group

Objective: Cleave the Cbz protecting group to reveal the free α -amine.

  • Setup: Dissolve the Cbz-protected intermediate in HPLC-grade Methanol (MeOH) (0.05 M). Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

    • Causality: MeOH is a polar protic solvent that stabilizes the polar transition states during the hydrogen insertion phase on the palladium surface.

  • Atmosphere Exchange: Seal the flask with a septum. Carefully evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) from a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature for 2–4 hours.

    • Causality: Vigorous stirring is mandatory to maximize the three-phase interaction (solid Pd/C, liquid solvent, gaseous H₂) required for efficient catalysis.

  • Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. A positive (purple/pink) spot indicates the successful generation of the free primary amine.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is highly pyrophoric when dry; keep the filter cake wet with solvent. Concentrate the filtrate to yield the free amine.

Applications in Protease Inhibition

In the realm of antiviral and anticancer therapeutics, Cbz-L-cyclopentylglycine derivatives are frequently utilized to synthesize transition-state analogs. The cyclopentyl group mimics the hydrophobic side chains of natural substrates but provides enhanced metabolic stability against endogenous peptidases.

Caption: Mechanistic interaction mapping of Cbz-L-Cpg-OH derived peptidomimetics within target protease active sites.

By mapping the spatial orientation, researchers can observe how the Cbz group often engages in π−π stacking interactions with aromatic residues in the S4 pocket of the enzyme, while the cyclopentyl group anchors the molecule deeply into the S2/S3 hydrophobic pockets, creating a highly potent and selective inhibitor profile[][4].

References

  • PubChemLite / PubChem Database Title: Explore - PubChemLite - O2 (Molecular Formula: C15H19NO4) Source: PubChem / uni.lu URL:[Link](Note: General repository link provided as specific PubChemLite deep links require institutional access)[7]

  • Google Patents (Vertex Pharmaceuticals / Schering Corp) Title: Inhibitors of β -Amyloid Protein Production (WO1995009838A1) Source: Google Patents URL:[5]

Sources

Introduction: The Strategic Value of Non-Natural Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to (S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts.[1][] UAAs, which are not one of the 20 proteinogenic amino acids, offer a vast and diverse chemical space for the design of novel therapeutic agents with enhanced properties.[1][3] By introducing unique side chains and stereochemical configurations, researchers can fine-tune the pharmacological profile of a peptide, improving its stability against enzymatic degradation, modulating its conformational properties to enhance target binding, and ultimately, increasing its therapeutic efficacy.[][4]

(S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid, a Cbz-protected form of (S)-cyclopentylglycine, is a prime example of a UAA that has garnered significant interest in medicinal chemistry. Its cyclopentyl side chain provides a unique conformational constraint and hydrophobicity that can significantly impact the biological activity of a peptide. This guide provides an in-depth technical overview of this important building block, from its synthesis and properties to its applications in the development of next-generation therapeutics.

Chemical Identity and Properties

While the racemic form of {[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid is assigned the CAS number 168633-36-1 , the specific (S)-enantiomer, which is crucial for stereospecific drug design, is often synthesized as needed and may not be consistently referenced with a unique CAS number across all databases. A closely related compound, (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid, which features an additional methyl group on the nitrogen, has the CAS number 2411591-78-9.[5][6][7] For the purpose of this guide, we will focus on the non-methylated (S)-enantiomer.

Table 1: Physicochemical Properties of (S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid

PropertyValue
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide.
Chirality (S)-enantiomer

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide chemistry, serving as a robust and versatile protecting group for the amino functionality of amino acids.[8][9] Introduced by Bergmann and Zervas in 1932, the Cbz group's enduring utility stems from its ability to be introduced and removed under predictable and relatively mild conditions, preventing unwanted side reactions during peptide synthesis.[10][11][12]

Key Characteristics of the Cbz Group:

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including those that are basic or mildly acidic, providing flexibility in multi-step synthetic sequences.[8]

  • Ease of Introduction: It is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[10][12]

  • Facile Cleavage: The Cbz group is readily removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a method that is mild and often preserves other sensitive functional groups.[10][13] It can also be cleaved by strong acidic conditions, such as HBr in acetic acid.[12]

Cbz_Protection_Deprotection cluster_protection Protection Amino_Acid (S)-Cyclopentylglycine Cbz_Protected (S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid Amino_Acid->Cbz_Protected Cbz-Cl, Base Cbz_Protected->Amino_Acid H₂/Pd-C or HBr/AcOH

Caption: General workflow for the protection and deprotection of (S)-cyclopentylglycine using the Cbz group.

Synthesis of (S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid

The synthesis of enantiomerically pure (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid is a critical step in its utilization for drug development. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Resolution of Racemic {[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid

This classical approach involves the synthesis of the racemic amino acid, followed by separation of the enantiomers.

Step-by-Step Protocol for Racemic Synthesis and Resolution:

  • Synthesis of Racemic Cyclopentylglycine: A common method is the Strecker synthesis, where cyclopentanecarboxaldehyde reacts with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

  • Cbz Protection of Racemic Cyclopentylglycine: The racemic cyclopentylglycine is then protected with benzyl chloroformate under basic conditions to yield racemic Cbz-cyclopentylglycine.

  • Resolution via Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form diastereomeric salts.[14][15] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[14][16]

  • Isolation of the (S)-Enantiomer: After separation of the diastereomeric salts, the desired salt is treated with an acid to liberate the enantiomerically pure (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid.

Resolution_Workflow Racemic Racemic Cbz-cyclopentylglycine Diastereomeric_Salts Mixture of Diastereomeric Salts ((R,S) and (R,R)) Racemic->Diastereomeric_Salts + Chiral_Base Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Isolated_Salt Isolated (R,S) Diastereomeric Salt Separation->Isolated_Salt Acidification Acid Treatment Isolated_Salt->Acidification Final_Product (S)-Cbz-cyclopentylglycine Acidification->Final_Product

Caption: Workflow for the resolution of racemic Cbz-cyclopentylglycine via diastereomeric salt formation.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to the enantiomerically pure compound, avoiding the need for resolution.

Example of an Asymmetric Synthesis Approach:

One effective method involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[4]

  • Preparation of the Chiral Auxiliary: A chiral auxiliary, such as a derivative of (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, is used to control the stereochemistry of the reaction.[4]

  • Enolate Formation and Alkylation: The glycine enolate is generated using a strong base and then alkylated with a cyclopentyl electrophile, such as cyclopentyl iodide. The chiral auxiliary directs the attack of the electrophile to one face of the enolate, leading to the formation of the desired stereoisomer.[4]

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is then removed, typically by catalytic hydrogenolysis, to yield the enantiomerically pure (S)-cyclopentylglycine.[4]

  • Cbz Protection: The final step involves the protection of the amino group with benzyl chloroformate to give (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid.

Applications in Drug Discovery

The unique structural features of (S)-cyclopentylglycine make it a valuable building block for modifying the properties of peptide-based drugs.

  • Conformational Constraint: The cyclopentyl side chain restricts the conformational freedom of the peptide backbone, which can lead to a more stable and well-defined three-dimensional structure. This pre-organization can enhance binding affinity and selectivity for the target receptor or enzyme.

  • Increased Lipophilicity: The hydrophobic cyclopentyl group can increase the overall lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

  • Enhanced Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, enzymes that degrade peptides in the body. This leads to a longer in vivo half-life and improved therapeutic efficacy.[17]

Table 2: Examples of Drug Candidates Incorporating Non-Natural Amino Acids

Drug Candidate/ClassTherapeutic AreaRole of Non-Natural Amino Acid
PeptidomimeticsVariousImprove proteolytic stability and modulate secondary structure.[17]
Enzyme InhibitorsVariousProvide unique side-chain interactions with the active site.
GPCR LigandsVariousEnhance binding affinity and selectivity.

Conclusion

(S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid is a valuable and versatile building block in the field of medicinal chemistry. Its unique cyclopentyl side chain offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. A thorough understanding of its synthesis, properties, and the strategic application of the Cbz protecting group is essential for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of non-natural amino acids like (S)-cyclopentylglycine will undoubtedly lead to the creation of novel and more effective therapeutics for a wide range of diseases.

References

  • Unnatural amino acids in drug discovery. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. (2003, June). Tetrahedron Letters, 44(13), 2683-2685. Retrieved March 28, 2026, from [Link]

  • A new route to Cbz-(S)-dolaphenine, a recurring element in bioactive peptidic natural products, has been implemented, which closely parallels the biogenetic pathway. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024, May 13). MDPI. Retrieved March 28, 2026, from [Link]

  • Process for the synthesis of peptides. (n.d.). Google Patents.
  • A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Direct resolution of enantiomers in high-performance immunoaffinity chromatography under isocratic conditions. (2002, May 1). PubMed. Retrieved March 28, 2026, from [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). Chemical Science (RSC Publishing). Retrieved March 28, 2026, from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Part 6: Resolution of Enantiomers. (2026, March 21). Stereochemistry - Stereoelectronics. Retrieved March 28, 2026, from [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2023, June 29). IRIS. Retrieved March 28, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved March 28, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Protecting Groups For Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

Sources

(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid: Properties, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid, a non-canonical amino acid derivative crucial for advanced organic synthesis and medicinal chemistry. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers a detailed, field-proven protocol for its synthesis via N-protection of the parent amino acid, (S)-cyclopentylglycine. Furthermore, it establishes a framework for the analytical validation of the synthesized compound using modern spectroscopic and chromatographic techniques. The guide culminates in a discussion of its application as a strategic building block in drug discovery, highlighting the growing importance of sterically constrained, non-natural amino acids in developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and small molecule design.

(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid, also known as N-Cbz-(S)-cyclopentylglycine, is a synthetic amino acid derivative. It belongs to the class of N-protected amino acids, where the primary amine of the parent amino acid, (S)-cyclopentylglycine, is reversibly masked by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in organic synthesis, particularly in peptide chemistry, as it prevents the highly reactive amino group from engaging in undesired side reactions during subsequent chemical transformations, such as peptide bond formation.[1]

The significance of this specific compound lies in its unique structural components. The cyclopentyl moiety introduces conformational rigidity and lipophilicity compared to natural amino acids like glycine or alanine.[2] These properties are highly sought after in drug design, as they can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The use of such non-canonical amino acids is a key strategy in moving beyond the chemical space defined by the 20 proteinogenic amino acids to create novel peptide and small-molecule therapeutics with improved pharmacological profiles.

Physicochemical and Structural Properties

The precise characterization of a synthetic building block is the foundation of its effective use. The key properties of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

PropertyDataSource(s)
IUPAC Name (2S)-2-(benzyloxycarbonylamino)-2-cyclopentylacetic acid-
Synonyms N-Cbz-(S)-cyclopentylglycine, Z-(S)-Cpg-OH[3]
CAS Number 168633-36-1[3]
Molecular Formula C₁₅H₁₉NO₄[3]
Molecular Weight 291.32 g/mol Calculated
Appearance White to off-white solid[]
Purity Typically ≥96%[3]
Storage Store at 2-8°C, desiccated

The structure consists of a central α-carbon bonded to a hydrogen, a carboxylic acid group, a cyclopentyl ring, and the Cbz-protected amino group.

Caption: Chemical structure of N-Cbz-(S)-cyclopentylglycine.

Synthesis and Purification Protocol

The most common and reliable method for preparing N-Cbz protected amino acids is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

Detailed Experimental Protocol

Materials:

  • (S)-Cyclopentylglycine (MW: 143.19 g/mol )[5]

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 2M solution

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-cyclopentylglycine (1.0 eq) in a 1M solution of Na₂CO₃ (2.2 eq) in deionized water. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0°C in an ice bath.

    • Causality: Using a base is critical to deprotonate the amino group, rendering it nucleophilic for the subsequent attack on the electrophilic Cbz-Cl. Cooling prevents potential degradation of the Cbz-Cl reagent and controls the reaction's exothermicity.

  • Reagent Addition: While stirring vigorously at 0°C, slowly and simultaneously add benzyl chloroformate (1.1 eq) and an additional portion of 1M Na₂CO₃ solution (1.1 eq) over 30-60 minutes. Maintain the pH between 9-10 throughout the addition.

    • Causality: Slow, simultaneous addition ensures that the pH remains in the optimal range for the reaction, preventing side reactions like the formation of dibenzyl carbonate. Vigorous stirring is necessary to overcome the biphasic nature of the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Workup - Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with a small amount of ethyl acetate to remove any unreacted Cbz-Cl and other organic impurities. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer again to 0°C and carefully acidify it to a pH of ~2 by adding 2M HCl. The N-Cbz protected product, being a carboxylic acid, is insoluble in acidic water and will precipitate as a white solid or oil.[6]

    • Self-Validation: The formation of a precipitate upon acidification is a primary indicator of successful product formation.

  • Workup - Isolation: Extract the precipitated product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white crystalline solid.

    • Self-Validation: A sharp melting point and clean analytical spectra (see Section 4.0) of the recrystallized solid confirm high purity.

G start Start: (S)-Cyclopentylglycine dissolve 1. Dissolve in aq. Na₂CO₃ Cool to 0°C start->dissolve add 2. Add Cbz-Cl & Na₂CO₃ Maintain pH 9-10 dissolve->add react 3. Stir at Room Temp (2-4 hours) add->react wash 4. Aqueous Workup Wash with EtOAc react->wash acidify 5. Acidify with HCl to pH 2 Precipitate Product wash->acidify extract 6. Extract with EtOAc Dry over Na₂SO₄ acidify->extract purify 7. Concentrate & Recrystallize (EtOAc/Hexanes) extract->purify end End: Pure N-Cbz-(S)-cyclopentylglycine purify->end

Caption: Workflow for the synthesis of N-Cbz-(S)-cyclopentylglycine.

Analytical Validation

To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data obtained serves as a definitive fingerprint of the molecule, validating its identity against the calculated molecular weight and expected structure.

TechniqueExpected Results
¹H NMR Signals corresponding to the cyclopentyl protons, the α-proton, the benzylic CH₂ protons, the aromatic protons of the benzyl group, and exchangeable peaks for the NH and COOH protons.
¹³C NMR Resonances for the cyclopentyl carbons, the α-carbon, the carboxylic acid carbonyl, the carbamate carbonyl, the benzylic CH₂ carbon, and the aromatic carbons.
Mass Spec (ESI-) A prominent ion peak at m/z = 290.14 [M-H]⁻, corresponding to the deprotonated molecule. The exact mass confirms the molecular formula C₁₅H₁₉NO₄.
HPLC A single major peak under appropriate chromatographic conditions, indicating high purity (typically >95%).

Applications in Drug Discovery and Development

The primary application of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid is as a specialized building block for synthesizing complex target molecules, particularly in the pharmaceutical industry. The incorporation of the cyclopentylglycine scaffold can confer significant advantages to a drug candidate.

  • Conformational Constraint: The five-membered ring restricts the rotational freedom around the Cα-Cβ bond, which can lock the molecule into a specific, biologically active conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor or enzyme.

  • Increased Lipophilicity: The hydrocarbon-rich cyclopentyl group increases the overall lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its pharmacokinetic properties.

  • Metabolic Stability: The non-natural structure can be more resistant to degradation by metabolic enzymes (e.g., proteases) compared to natural amino acid residues, potentially leading to a longer in-vivo half-life.

A notable example highlighting the potential of this structural motif is the compound benzyloxy-cyclopentyladenosine (BnOCPA) . Researchers have identified BnOCPA as a potent and selective non-opioid painkiller that demonstrates analgesic effects without the severe side effects associated with opioids, such as addiction or respiratory depression.[7][8] While BnOCPA is a more complex molecule, its core contains a cyclopentyl group that is critical to its activity, underscoring the therapeutic potential of derivatives synthesized from building blocks like N-Cbz-(S)-cyclopentylglycine. Furthermore, related cyclic amino acid structures are being explored as antagonists for inflammatory pain, showcasing the broad utility of this chemical class in addressing unmet medical needs.

cluster_0 Building Block cluster_1 Synthetic Pathway cluster_2 Therapeutic Candidate Class BuildingBlock N-Cbz-(S)-cyclopentylglycine MW: 291.32 Key Features: Cbz-protection, Cyclopentyl scaffold Deprotection 1. Cbz Deprotection (e.g., Hydrogenolysis) BuildingBlock->Deprotection Coupling 2. Peptide Coupling or Further Functionalization Deprotection->Coupling Drug Novel Therapeutics Examples: Analgesics (e.g., BnOCPA derivatives), Anti-inflammatories Desired Properties: High Potency, Selectivity, Improved PK/PD Coupling->Drug

Caption: Role of the title compound as a precursor in drug discovery.

Conclusion

(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined physicochemical properties, led by a molecular weight of 291.32 g/mol , and its straightforward, robust synthesis make it an accessible and reliable building block. The structural features it imparts—rigidity, lipophilicity, and metabolic stability—are precisely those required to tackle complex challenges in drug design, from enhancing receptor binding to optimizing pharmacokinetic profiles. As researchers continue to explore the vast chemical space beyond natural products, the strategic use of non-canonical building blocks like N-Cbz-(S)-cyclopentylglycine will remain a cornerstone of innovation in the development of next-generation therapeutics.

References

  • ChemicalBook. * (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid*.
  • MilliporeSigma. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid.
  • Sigma-Aldrich. (S)-2-((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid.
  • BOC Sciences. CAS 2521-84-8 (L-Cyclopentylglycine).
  • Sigma-Aldrich. Benzyloxycarbonylamino-cyclopentyl-acetic acid | 168633-36-1.
  • National Center for Biotechnology Information. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2018). PubMed Central. Retrieved from [Link]

  • Advanced ChemTech. C(Cbz)-acetic acid.
  • Merck. (S)-2-((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid.
  • ChemScene. 117857-95-1 | cis-α-(Carboxycyclopropyl)glycine.
  • CymitQuimica. CAS 2521-84-8: L-Cyclopentylglycine.
  • National Center for Biotechnology Information. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. (2023). PubMed Central. Retrieved from [Link]

  • Google Patents. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.
  • ChemicalBook. 2521-84-8(L-Cyclopentylglycine).
  • Russian Chemical Reviews. Synthesis of a-amino carbonyl compounds. (2023). Russian Chemical Reviews.
  • National Center for Biotechnology Information. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022). PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). PubMed Central. Retrieved from [Link]

  • CymitQuimica. CAS 2566-19-0: N-cbz-gly-gly.
  • EurekAlert!. Scientists develop a new non-opioid pain killer with fewer side effects. (2022). Retrieved from [Link]

  • PubMed. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. (2010). Retrieved from [Link]

  • Alfa Chemistry. CAS 2521-84-8 L-Cyclopentylglycine.
  • PubMed. Isolation and biosynthesis of cyclopentenylglycine, a novel nonproteinogenic amino acid in Flacourtiaceae. (1995). Retrieved from [Link]

  • NIST. Glycine - the NIST WebBook.
  • SigutLabs. Cyclopentyl-glycine – CAS 98435-69-9.

Sources

Analytical Validation and Spectral Characterization of (S)-Cbz-Cyclopentyl-Glycine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Peptide Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug development, utilized to enhance proteolytic stability, rigidify secondary structures, and improve target binding affinity. (S)-Cbz-cyclopentyl-glycine (often abbreviated as Cbz-Cpg-OH) is a sterically hindered, unnatural amino acid derivative widely employed in the synthesis of peptidomimetics.

This whitepaper provides a comprehensive, authoritative guide to the spectral characterization (NMR, FT-IR, and ESI-MS) of (S)-Cbz-cyclopentyl-glycine. By detailing the causality behind specific spectral phenomena—such as carbamate rotamerism—and establishing self-validating experimental protocols, this guide ensures that researchers can achieve unambiguous structural confirmation of this critical building block.

Structural Dynamics & Conformational Causality

The structural validation of Cbz-Cpg-OH is complicated by two primary molecular features:

  • Steric Hindrance of the Cyclopentyl Ring: The bulky aliphatic ring restricts the free rotation of the Cα-Cβ bond. This restricted rotation significantly alters the local magnetic environment of the alpha-proton (α-CH), leading to complex coupling patterns in nuclear magnetic resonance (NMR) spectroscopy.

  • Carbamate Rotamerism: The benzyloxycarbonyl (Cbz) protecting group forms a carbamate linkage with the primary amine. The resonance between the nitrogen lone pair and the carbonyl oxygen imparts partial double-bond character to the C-N bond. Consequently, the molecule exists as an equilibrium mixture of s-cis and s-trans rotamers in solution 1. At ambient temperatures, the interconversion rate of these rotamers is comparable to the NMR timescale, causing severe peak broadening or signal duplication—a phenomenon that is frequently misidentified as chemical impurity 2.

To overcome these analytical challenges, we employ a multi-modal, self-validating workflow.

Analytical_Workflow A Synthesize/Isolate (S)-Cbz-Cpg-OH B FT-IR Spectroscopy (Functional Groups) A->B C ESI-MS / MS-MS (Mass & Fragmentation) A->C D 1H/13C NMR at 25°C (Structural Connectivity) A->D F Validated Spectral Profile B->F C->F E VT-NMR at 80°C (Rotamer Coalescence) D->E Peak Broadening D->F Sharp Peaks E->F Reversible Coalescence

Caption: Analytical workflow for the structural validation of (S)-Cbz-cyclopentyl-glycine.

Comprehensive Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

To eliminate rotameric broadening, NMR data should ideally be acquired at elevated temperatures (Variable Temperature NMR). Below is the quantitative summary of the coalesced spectra.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 80 °C)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Causality
¹H 1.25 – 1.65Multiplet (m)8HCyclopentyl CH₂ protons. Complex splitting due to ring puckering.
¹H 2.15Multiplet (m)1HCyclopentyl methine (CH). Shifted downfield by proximity to Cα.
¹H 4.10Doublet of doublets (dd, J = 8.0, 6.5)1Hα-CH. Coupled to both the NH and the cyclopentyl methine.
¹H 5.05Singlet (s)2HCbz-CH₂. Appears as an AB quartet at 25 °C due to diastereotopicity, coalescing to a singlet at 80 °C.
¹H 7.25 – 7.40Multiplet (m)5HAromatic protons of the Cbz group.
¹H 7.50Doublet (d, J = 8.0)1HCarbamate NH.
¹H 12.0Broad singlet (br s)1HCarboxylic acid OH. Highly exchangeable.
¹³C 24.8, 25.1, 28.5, 29.2Singlets (s)4CCyclopentyl CH₂ carbons.
¹³C 41.5Singlet (s)1CCyclopentyl methine carbon.
¹³C 58.2Singlet (s)1Cα-Carbon.
¹³C 65.4Singlet (s)1CCbz-CH₂ carbon.
¹³C 127.5, 127.7, 128.3Singlets (s)5CAromatic CH carbons.
¹³C 137.1Singlet (s)1CAromatic ipso-carbon.
¹³C 156.0Singlet (s)1CCarbamate C=O.
¹³C 173.5Singlet (s)1CCarboxylic acid C=O.
Electrospray Ionization Mass Spectrometry (ESI-MS)

Soft ionization techniques like ESI are critical for amino acid analysis, preventing the premature cleavage of the labile carbamate linkage 3.

Table 2: ESI-MS/MS Fragmentation Data

Ion Speciesm/zRelative AbundanceCausality / Structural Significance
[M+H]⁺ 278.1100% (Base Peak)Intact protonated molecule.
[M+Na]⁺ 300.145%Sodium adduct, highly characteristic of carboxylic acids.
[M+H - CO₂]⁺ 234.120%Decarboxylation of the C-terminus.
[C₇H₇]⁺ 91.185% (High CE)Tropylium ion. Diagnostic for the benzyl moiety of the Cbz group 4.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation by distinguishing the two distinct carbonyl environments in the molecule.

Table 3: Key FT-IR Vibrational Modes (ATR-Solid State)

Wavenumber (cm⁻¹)IntensityFunctional GroupCausality
3310Medium, sharpN-H stretchIndicates a secondary carbamate.
2950, 2870StrongC-H stretch (aliphatic)Confirms the highly aliphatic cyclopentyl ring.
1715Strong, broadC=O stretch (acid)Lower frequency due to strong intermolecular hydrogen bonding of the carboxylic acid dimer.
1685Strong, sharpC=O stretch (carbamate)Higher frequency than standard amides due to the adjacent oxygen atom withdrawing electron density.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal logic check to prevent false positives.

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

Objective: To differentiate between true chemical impurities and rotameric peak duplication.

  • Solvent Selection: Dissolve 15 mg of Cbz-Cpg-OH in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ has a high boiling point (189 °C), allowing the probe to be heated safely beyond the coalescence temperature of the carbamate bond without solvent boiling.

  • Ambient Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C.

    • Observation: Expect to see a broadened α-CH multiplet and a duplicated/broadened Cbz-CH₂ signal.

  • Thermal Ramp & Coalescence: Increase the probe temperature in 10 °C increments up to 80 °C, re-shimming and acquiring a spectrum at each step.

    • Causality: Thermal energy accelerates the s-cis/s-trans exchange rate past the NMR timescale, causing the duplicate peaks to coalesce into sharp, time-averaged signals.

  • Reversibility Check (Self-Validation Step): Cool the probe back to 25 °C and re-acquire the spectrum.

    • Validation Logic: The spectrum must return to its original broadened state. If the peaks remain sharp at 25 °C, thermal degradation (e.g., decarboxylation) occurred during heating, and the data is invalid.

Protocol B: Orthogonal LC-MS/MS Fragmentation Workflow

Objective: To confirm exact mass and structural connectivity via collision-induced dissociation (CID).

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring high ionization efficiency for the[M+H]⁺ precursor ion in positive mode 5.

  • Polarity Switching (Self-Validation Step): Run a full scan (m/z 100-500) alternating between positive and negative ESI modes.

    • Validation Logic: The simultaneous detection of [M+H]⁺ at m/z 278.1 and [M-H]⁻ at m/z 276.1 confirms the presence of both a basic moiety (carbamate) and an acidic moiety (carboxylic acid), ruling out esterified byproducts.

  • Energy-Ramped CID: Isolate m/z 278.1 in the quadrupole and apply a collision energy (CE) ramp from 10 eV to 35 eV.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 278.1 F1 Product Ion m/z 234.1 M->F1 -CO2 (44 Da) Low CE F2 Product Ion m/z 170.1 M->F2 -PhCH2OH (108 Da) Medium CE F3 Tropylium Ion m/z 91.1 M->F3 Cbz Cleavage High CE F2->F3 Further Fragmentation

Caption: ESI-MS/MS collision-induced fragmentation pathway of (S)-Cbz-cyclopentyl-glycine.

References

  • Silylcupration of (R)-2,2-Dimethyl-3-(tert-butoxycarbonyl)-4-ethynyloxazolidine: A Stereoselective Approach to the Synthesis of γ-Silylated Saturated and Unsaturated α-Amino Acids. The Journal of Organic Chemistry - ACS Publications.[Link]

  • 3-Formylcyclopent-3-enyl- and 3-Carboxycyclopentylglycine Derivatives: A New Stereocontrolled Approach via Retro-aldol or Retro-Claisen Reactions. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. PMC - National Institutes of Health.[Link]

  • Mass Spectra of Organic Molecules. II Amino Acids. Journal of the American Chemical Society - ACS Publications.[Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI.[Link]

Sources

The Strategic Sourcing and Application of (S)-{[(Benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced peptidomimetics and targeted protease inhibitors, the incorporation of non-natural amino acids is a critical strategy for enhancing metabolic stability and target affinity[1]. (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid —commonly referred to as Cbz-L-cyclopentylglycine (CAS: 168633-36-1)—is a highly specialized building block[2]. Its bulky aliphatic side chain restricts the conformational flexibility of the peptide backbone, while the Cbz protecting group offers orthogonal cleavage capabilities. This whitepaper provides an in-depth technical analysis of its chemical utility, optimized coupling protocols, and a comprehensive breakdown of current supplier pricing to guide procurement and synthetic strategies.

Chemical Profiling & Mechanistic Utility

Structural Causality in Drug Design

The linear formula of this compound is C15H19NO4[3]. The molecule consists of a glycine backbone substituted at the alpha-carbon with a cyclopentyl ring, and the alpha-amine is protected by a benzyloxycarbonyl (Cbz or Z) group.

  • Steric Bulk & Conformational Restriction: The cyclopentyl group introduces significant steric hindrance. In drug design, this causality is intentional: the bulk restricts the ϕ and ψ dihedral angles of the resulting peptide bond. This locks the peptidomimetic into a specific bioactive conformation, dramatically increasing binding affinity to target protease pockets while simultaneously shielding the peptide bond from enzymatic degradation by endogenous proteases[1].

  • Orthogonal Protection Strategy: The choice of the Cbz group over standard Boc or Fmoc protection is highly strategic. Cbz is stable to the trifluoroacetic acid (TFA) used for Boc deprotection and the piperidine used for Fmoc deprotection. It is selectively removed via catalytic hydrogenolysis (H2, Pd/C) or strong acids (e.g., HF, HBr/AcOH). This orthogonality allows chemists to build complex, multi-cyclic, or branched peptide structures without premature deprotection of the alpha-amine.

Global Supplier Landscape & Pricing Analytics

Sourcing (S)-Cbz-cyclopentylglycine presents a significant procurement challenge. The high cost per gram is directly caused by the complex asymmetric synthesis required to produce it. Unlike proteinogenic amino acids, synthesizing the pure (S)-enantiomer requires expensive chiral auxiliaries or low-yield enzymatic resolution of a racemic mixture.

Below is a quantitative summary of the current market landscape based on verified supplier data:

SupplierCatalog / CAS MatchQuantityListed PriceEst. USD EquivalentLead Time
Bidepharm CAS 168633-36-1[4]1 g¥ 2436.00 RMB~$340.00Varies
AK Scientific CAS 168633-36-1[5]2.5 g$1495.00 USD$1495.001 Week
AK Scientific CAS 168633-36-1[5]5.0 g$2207.00 USD$2207.001 Week
BLD Pharm CAS 168633-36-1[6]CustomInquiry RequiredN/AInquiry

Strategic Insight: For early-stage discovery (mg scale), purchasing 1g aliquots is sufficient. However, as projects move into process chemistry (scale-up), the non-linear pricing model (e.g., AK Scientific's 5g tier[5]) demonstrates that bulk procurement significantly reduces the per-gram cost from ~ 600/gto 440/g.

Experimental Workflows: Sterically Hindered Peptide Coupling

Because the alpha-carbon is substituted with a bulky cyclopentyl group, standard peptide coupling reagents (like DCC or EDC/HOBt) often result in low yields, incomplete reactions, or unwanted epimerization. As a Senior Application Scientist, I mandate the use of highly reactive uronium salts (e.g., HATU) to force the formation of the active ester.

Self-Validating Protocol: HATU-Mediated Coupling

This protocol is designed as a self-validating system, meaning progression to the next step is gated by empirical analytical confirmation.

  • Preparation & Moisture Control:

    • Action: Dissolve 1.0 eq of (S)-Cbz-cyclopentylglycine and 1.0 eq of the resin-bound amine in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Water acts as a competing nucleophile, hydrolyzing the active ester back to the carboxylic acid.

    • Validation: Verify DMF moisture content is <50 ppm via Karl Fischer titration before use.

  • Activation Phase:

    • Action: Add 1.05 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C, then warm to room temperature.

    • Causality: HATU generates an extremely reactive HOAt-ester. The slight stoichiometric excess of HATU ensures complete activation, while DIPEA acts as the non-nucleophilic base to drive the reaction without attacking the ester.

  • Coupling Phase:

    • Action: Allow the mixture to agitate for 2 to 4 hours. The steric bulk of the cyclopentyl ring slows the nucleophilic attack of the amine, necessitating longer reaction times compared to standard amino acids.

  • In-Process Validation:

    • Action: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) on a micro-cleaved resin sample.

    • Validation Gate: A negative result (no color change) validates complete coupling. A positive result (blue/green) mandates a re-coupling cycle using fresh reagents before proceeding to deprotection.

G Start Start: (S)-Cbz-Cpg-OH (Sterically Hindered) Act Activation Phase Add HATU + DIPEA in DMF (Overcomes steric bulk) Start->Act 1.0 eq AA Couple Coupling Phase Add Amine/Resin React for 2-4 hours Act->Couple Active Ester Formed Validate In-Process Control Kaiser Test / LC-MS Couple->Validate Monitor Success Proceed to Deprotection (Hydrogenolysis of Cbz) Validate->Success Negative/Complete Fail Re-couple (Fresh Reagents) Validate->Fail Positive/Incomplete Fail->Couple

Fig 1: Workflow for the activation and coupling of sterically hindered (S)-Cbz-cyclopentylglycine.

Analytical Validation & Quality Control

Upon receiving a batch of (S)-Cbz-cyclopentylglycine from a supplier, immediate Quality Control (QC) is mandatory. The presence of the (R)-enantiomer can completely abrogate the biological activity of the final synthesized drug.

  • Chemical Purity Validation: Conducted via LC-MS and 1H-NMR. The target mass for C15H19NO4 is [M+H]+=278.14 m/z. NMR must confirm the absence of residual solvents (like ethyl acetate or hexanes) from the supplier's purification process.

  • Chiral Purity Validation: Conducted via Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H). The enantiomeric excess (ee) must be >99%.

QC Incoming Incoming Raw Material (S)-Cbz-Cpg-OH ChemPurity Chemical Purity LC-MS & 1H-NMR Target: >98% Incoming->ChemPurity ChiralPurity Enantiomeric Excess (ee) Chiral HPLC Target: >99% (S)-isomer Incoming->ChiralPurity Decision Specification Check ChemPurity->Decision ChiralPurity->Decision Approve Approved for API Synthesis Decision->Approve Pass Reject Quarantine / Reject Decision->Reject Fail

Fig 2: Quality control decision matrix for verifying chemical and chiral purity of incoming batches.

References

  • Title: WO1995009838A1 - INHIBITORS OF β-AMYLOID PROTEIN PRODUCTION Source: Google Patents URL: [1]

Sources

Introduction: The Enduring Role of the Carbobenzyloxy Group in Modern Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Application of Cbz-Protected Amino Acids

The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, represents a cornerstone in the field of peptide chemistry and organic synthesis.[] As one of the earliest and most reliable methods for amine protection, the Cbz group offers a unique balance of stability and selective reactivity.[2] Its introduction renders the highly nucleophilic amino group inert to a wide range of reaction conditions, preventing unwanted side reactions and allowing for the precise, stepwise construction of complex molecules like peptides.[][3] The crystalline nature and enhanced stability of many Cbz-protected amino acids also facilitate their purification and handling.[2]

However, the very utility of the Cbz group is predicated on its eventual, clean removal. The reagents and conditions required for both the protection and deprotection steps carry inherent risks that demand a thorough understanding and rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals who utilize Cbz-protected amino acids. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the "why" behind each safety recommendation, ensuring a self-validating system of safe laboratory practice. We will explore the lifecycle of a Cbz-protected amino acid—from its synthesis and handling to its deprotection and disposal—grounding every recommendation in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Section 1: Core Chemical Properties and Hazard Identification

A comprehensive safety assessment begins with understanding the intrinsic properties of the substances involved. This includes not only the Cbz-amino acids themselves but also the reagents used to install and remove the protecting group.

Cbz-Protected Amino Acids

Generally, Cbz-protected amino acids are stable, crystalline solids with relatively low acute toxicity. However, like all fine chemical powders, they can pose an inhalation hazard and may cause mild skin or eye irritation upon contact.[4] The primary risks associated with these compounds stem not from their inherent toxicity, but from the hazardous nature of the reagents used in their synthesis and deprotection.

Key Reagents and Associated Hazards

The most significant risks in workflows involving Cbz-amino acids are concentrated in the protection and deprotection steps.

  • Benzyl Chloroformate (Cbz-Cl): The most common reagent for introducing the Cbz group. Cbz-Cl is highly toxic, corrosive, and a potent lachrymator (induces tearing).[5] It must be handled with extreme care in a certified chemical fume hood.

  • Catalytic Hydrogenolysis Reagents: This is the most common deprotection method.[6]

    • Hydrogen Gas (H₂): Extremely flammable and can form explosive mixtures with air. Requires specialized equipment and careful handling to prevent leaks and ignition.[7]

    • Palladium on Carbon (Pd/C): The most common catalyst for hydrogenolysis. It is pyrophoric, meaning it can spontaneously ignite in air, especially when dry or spent.[8] The catalyst must be handled in a wet state to mitigate this risk.[8]

  • Acidolysis Reagents:

    • Hydrogen Bromide in Acetic Acid (HBr/AcOH): A highly corrosive and toxic solution that can cause severe chemical burns.[2] It releases toxic HBr gas and must be used in a fume hood.

    • Lewis Acids (e.g., AlCl₃): While offering a safer alternative to pyrophoric reagents, Lewis acids like Aluminum Chloride can react violently with water and require careful handling in an inert atmosphere.[7][9]

Data Presentation: Hazard Summary Table
SubstanceFormulaPrimary HazardsKey Safety Precautions
Cbz-Protected Amino Acids C₈H₇O₂-NH-CHR-COOHIrritant (powder), Low acute toxicityAvoid dust inhalation; Use standard PPE.
Benzyl Chloroformate C₈H₇ClO₂Highly Toxic, Corrosive, Lachrymator Strictly handle in a fume hood; Use appropriate gloves and eye protection.[5]
Hydrogen Gas H₂Extremely Flammable, Explosion Risk Use in a well-ventilated area away from ignition sources; Ensure proper grounding of equipment.[7]
Palladium on Carbon (Pd/C) Pd/CPyrophoric (can ignite in air) Never allow to dry; Handle as a wet slurry; Filter carefully.[8]
HBr in Acetic Acid HBr/CH₃COOHHighly Corrosive, Toxic Handle in a fume hood; Wear acid-resistant gloves and apron.[2]

Section 2: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to rigorous handling protocols is non-negotiable. The following guidelines form the basis of a safe experimental workflow.

  • Engineering Controls: All operations involving volatile, toxic, or pyrophoric materials, including the handling of Cbz-Cl and all deprotection procedures, must be conducted inside a certified chemical fume hood.[4][5] Safety showers and eyewash stations should be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Nitrile gloves are suitable for general handling. When working with corrosive reagents like HBr/AcOH or solvents like dichloromethane, consult a glove compatibility chart for appropriate materials (e.g., Viton® or butyl rubber).

    • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. An acid-resistant apron is recommended when handling HBr/AcOH.

  • Storage: Cbz-protected amino acids should be stored in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10]

Section 3: Experimental Protocols with Integrated Safety Systems

The following protocols are presented as self-validating systems where the "why" behind each safety step is explained, reinforcing best practices.

Workflow for Cbz Protection and Deprotection

The overall process involves the protection of an amino acid, its use in synthesis, and its subsequent deprotection.

G cluster_protection Protection Step cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Step AA Free Amino Acid Cbz_AA Cbz-Protected Amino Acid AA->Cbz_AA Add Cbz-Cl (in Fume Hood) Peptide Cbz-Protected Peptide Cbz_AA->Peptide Coupling Reaction Deprotected Final Deprotected Product Peptide->Deprotected e.g., H₂/Pd-C or HBr/AcOH (Critical Safety Steps)

Caption: General workflow for using Cbz-protected amino acids.

Protocol 1: Cbz-Protection of an Amino Acid (Example: Alanine)

This protocol demonstrates the Schotten-Baumann reaction conditions typically used for Cbz protection.[2]

  • Dissolution (In Fume Hood): Dissolve the amino acid (e.g., L-alanine, 1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) in an ice bath.

    • Causality: The basic solution deprotonates the amino group, making it nucleophilic enough to attack the Cbz-Cl. The ice bath controls the exothermic reaction.

  • Addition of Cbz-Cl (Critical Step): While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Ensure the temperature remains below 5 °C.

    • Safety:This step must be performed in a fume hood. Cbz-Cl is toxic and a lachrymator. Slow, dropwise addition prevents temperature spikes which can lead to side reactions and increased vapor pressure of the reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl. Acidify the aqueous layer with cold 1 M HCl to a pH of ~2 to precipitate the product.

    • Causality: Acidification protonates the carboxylate, making the Cbz-amino acid insoluble in water, allowing for its isolation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal but requires strict handling of the catalyst and hydrogen gas.[6]

G start Dissolve Cbz-Peptide in Solvent (e.g., MeOH) add_catalyst Add Pd/C Catalyst (as a wet slurry) start->add_catalyst setup_h2 Setup Hydrogenation Apparatus (Purge with N₂ then H₂) add_catalyst->setup_h2 Safety First reaction Stir under H₂ Atmosphere (Monitor by TLC) setup_h2->reaction filter Filter through Celite® (CRITICAL: Keep catalyst wet!) reaction->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate Caution: Pyrophoric Waste end Deprotected Peptide concentrate->end

Caption: Safety-critical workflow for hydrogenolysis deprotection.

  • Setup (In Fume Hood or Designated Area): Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition (Critical Step): Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Safety:The Pd/C catalyst must be handled as a wet slurry. [8] Dry Pd/C is pyrophoric and can ignite upon contact with air or solvents. Weigh it out and suspend it in a small amount of the reaction solvent before adding it to the flask.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times. Then, evacuate and backfill with hydrogen gas (H₂).[8]

    • Causality: The purge cycles remove oxygen from the reaction vessel, preventing the formation of a potentially explosive H₂/O₂ mixture.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature. Monitor the reaction by TLC.

    • Byproducts: The byproducts are toluene and carbon dioxide, which are volatile and removed during workup.[8]

  • Filtration (Critical Step): Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety:The filter cake containing the catalyst must not be allowed to dry on the filter funnel. [8] Immediately quench the filter cake with plenty of water. The spent catalyst remains pyrophoric and should be stored under water in a dedicated, labeled waste container.

Section 4: Emergency Procedures and Waste Disposal

  • Spills: For solid Cbz-amino acids, sweep up carefully to avoid creating dust. For spills of reagents like Cbz-Cl or HBr/AcOH, neutralize with a suitable agent (e.g., sodium bicarbonate for acids) and absorb with an inert material like vermiculite.

  • Exposure:

    • Skin: Immediately flush with copious amounts of water for 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Waste Disposal:

    • Palladium Waste: Spent Pd/C catalyst is a hazardous waste. It should be collected under water in a clearly labeled, dedicated container for heavy metal waste disposal. Never mix pyrophoric waste with other waste streams.

    • Solvent Waste: Segregate halogenated and non-halogenated solvent waste into appropriate containers.

    • Acidic Waste: Neutralize acidic waste before disposal. All waste must be disposed of in accordance with local, state, and federal regulations.[4]

Conclusion

The Cbz group remains an invaluable tool in the synthetic chemist's arsenal. Its effective use, however, is inseparable from a culture of safety. By understanding the chemical principles behind the hazards of both the protecting group's installation and its removal, researchers can implement self-validating protocols that ensure both personal safety and experimental success. The trust we place in these chemical transformations must be matched by the trustworthiness of our safety practices.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, July 30). Glutamic acid protection using cbz?. Retrieved from [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Engineering Peptidomimetics: The Structure, Function, and Application of Cyclopentylglycine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and suboptimal target binding affinity due to high conformational flexibility. Cyclopentylglycine (Cpg) and its stereoisomers (L-Cpg, D-Cpg) have emerged as privileged, non-proteinogenic amino acid building blocks designed to address these exact challenges.

Characterized by a cyclopentyl ring directly attached to the α-carbon (or integrated into the side chain), Cpg introduces significant steric bulk. This structural modification restricts the torsional angles ( ϕ and ψ ) of the peptide backbone, effectively locking the molecule into favorable secondary structures such as β -turns[1]. Furthermore, the aliphatic nature of the cyclopentyl group drastically increases the lipophilicity of the resulting sequence, enhancing membrane permeability and facilitating deep insertion into hydrophobic receptor pockets[2].

Mechanism Cpg Cyclopentylglycine (Cpg) Incorporation Steric Steric Bulk & Conformational Restriction Cpg->Steric Lipo Increased Lipophilicity Cpg->Lipo Protease Proteolytic Stability (Peptidase Resistance) Steric->Protease Affinity Enhanced Target Affinity (Hydrophobic Pocket Filling) Steric->Affinity Lipo->Affinity PK Improved Pharmacokinetics (In vivo Half-life) Protease->PK PD Improved Pharmacodynamics (Receptor Selectivity) Affinity->PD

Logical flow of Cpg incorporation enhancing pharmacokinetic and pharmacodynamic profiles.

Pharmacological Impact: Pharmacokinetics (PK) and Pharmacodynamics (PD)

Evasion of Proteolytic Cleavage

Native peptides are rapidly hydrolyzed by endogenous peptidases, resulting in poor oral bioavailability and short in vivo half-lives. The incorporation of unnatural amino acids like Cpg creates steric hindrance around the scissile amide bond, preventing the catalytic triads of digestive enzymes from accessing and cleaving the backbone[3]. This resistance to enzymatic degradation is a primary driver for utilizing Cpg in the development of long-acting therapeutics[4].

Maximizing Van der Waals Interactions in Target Pockets

In structure-based drug design (SBDD), the affinity of a ligand is often dictated by how well its side chains complement the topography of the target's binding subsites. The cyclopentyl ring provides a highly specific geometric volume that perfectly occupies medium-to-large hydrophobic pockets (such as the S1 or S2 subsites in proteases) without causing the severe steric clashes associated with larger, rigid bicyclic systems[5].

Case Studies in Target-Based Drug Design

Immunology: HLA-DR2b Inhibition in Multiple Sclerosis

In the design of small-molecule inhibitors for the MHC Class II molecule HLA-DR2b—a target implicated in Multiple Sclerosis—researchers optimized a myelin basic protein (MBP) epitope sequence. The native sequence contained a Valine at the P1 position. However, structural analysis revealed that the isopropyl side chain of Valine did not fully occupy the P1 hydrophobic pocket. By substituting Valine with Cyclopentylglycine (Cpg), researchers maximized hydrophobic contacts, resulting in a dramatic 44-fold increase in binding affinity[6].

Virology & Parasitology: Protease Inhibitors

Cpg derivatives are heavily utilized in the synthesis of potent protease inhibitors:

  • HIV-1 Protease: In the development of second-generation HIV-1 protease inhibitors, Cpg has been explored at the P2/P2' positions to improve van der Waals contacts within the S2/S2' subsites, aiming to combat drug-resistant viral variants[5].

  • Subtilisin (Antimalarial): In the pursuit of novel antimalarial drugs targeting Plasmodium falciparum subtilisin, replacing glutamine at the P1' and P2' positions with Cpg increased the overall hydrophobicity of the inhibitors, yielding compounds that successfully blocked merozoite egress[7].

  • Cathepsin B: Analogs of the selective cysteine protease inhibitor CA-074 incorporating L-cyclopentylglycine demonstrated some of the strongest reported inhibition profiles against Cathepsin B, a target associated with malignant neoplasms and neurodegenerative pathologies[8].

Neuroscience: Receptor Mapping

In neuropharmacology, D-Cyclopentylglycine and L-Cyclopentylglycine act as selective antagonists and probes for glutamate and glycine receptors, respectively. Their unique steric properties alter receptor conformations upon binding, allowing researchers to map synaptic inhibition pathways critical for treating epilepsy and chronic pain[9],[].

Quantitative Data: Binding Affinity Optimization

The following table summarizes the causal relationship between side-chain volume (steric bulk) and target binding affinity, using the HLA-DR2b inhibitor optimization as a benchmark[6].

P1 Position Amino AcidSide Chain StructureBinding Affinity (IC₅₀ / K_d)Mechanistic Rationale
Valine (Native) Isopropyl707 nMUnder-occupies the P1 hydrophobic pocket; weak van der Waals forces.
Cyclopentylglycine (Cpg) Cyclopentyl16 nMOptimal geometric fit; maximizes hydrophobic contacts without steric clash.
Cyclohexylglycine (Chg) Cyclohexyl4 nMNear-perfect complementary fit for the specific DR2b P1 subsite volume.

Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Cpg

Causality & Rationale: The direct attachment of the bulky cyclopentyl group to the α -carbon creates severe steric hindrance during the acylation step of peptide synthesis. Standard carbodiimide coupling reagents (e.g., DIC/Oxyma) often result in incomplete couplings and deletion sequences. To overcome this, highly reactive uronium salts (HATU) must be used to form a highly active 7-aza-1-hydroxybenzotriazole ester, coupled with extended reaction times[11],[5].

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-L-Cyclopentylglycine and 3.9 equivalents of HATU in minimal DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Double Coupling (Critical Step): Drain the reaction mixture and repeat Step 3 and 4 with fresh reagents to ensure >99% conversion.

  • Capping: Treat with acetic anhydride/pyridine to cap any unreacted amines.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

SPPS Resin Solid Support Rink Amide Resin Deprotect Fmoc Deprotection 20% Piperidine in DMF Resin->Deprotect Step 1 Activation Amino Acid Activation Fmoc-Cpg-OH + HATU + DIEA Deprotect->Activation Step 2 Coupling Coupling Reaction Extended Time (2-4 hrs) Double Coupling Activation->Coupling Step 3 Coupling->Deprotect Repeat for next AA Cleavage Cleavage & Deprotection TFA/TIPS/H2O (95:2.5:2.5) Coupling->Cleavage Step 4

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered Fmoc-Cpg-OH.

Proteolytic Stability Assay (Serum Half-Life)

Causality & Rationale: To validate the protective effect of Cpg against enzymatic degradation, the engineered peptidomimetic must be incubated in human serum. Analyzing the degradation kinetics via LC-MS allows researchers to quantify the exact half-life extension provided by the unnatural amino acid[3].

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mM stock solution of the Cpg-containing peptide in sterile PBS (pH 7.4).

  • Incubation: Mix 100 µL of the peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C).

  • Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Quenching: Immediately quench the enzymatic activity by adding 200 µL of ice-cold acetonitrile containing 0.1% TFA.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to precipitate serum proteins.

  • Analysis: Analyze the supernatant via RP-HPLC/MS. Calculate the remaining percentage of the intact peptide by integrating the area under the curve (AUC) relative to the t=0 baseline.

Sources

Methodological & Application

Protocol for Cbz protection of cyclopentylglycine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: N-Benzyloxycarbonyl (Cbz) Protection of Cyclopentylglycine

Executive Summary & Rationale

Cyclopentylglycine (Cpg) is a sterically hindered, unnatural alpha-amino acid increasingly utilized in advanced peptide therapeutics. The incorporation of Cpg restricts backbone flexibility, enhances receptor binding selectivity, and improves the in vivo half-life of peptides by inhibiting proteolytic degradation[1]. However, the steric bulk of the cyclopentyl ring complicates standard protection and coupling workflows.

As a Senior Application Scientist, I strongly recommend the benzyloxycarbonyl (Cbz) group over the tert-butyloxycarbonyl (Boc) group for the N-terminal protection of such hindered residues. During downstream peptide elongation, Boc-protected sterically hindered or N-alkylated amino acids are highly prone to degradation via N-carboxyanhydride (NCA) formation under strongly activating conditions. In contrast, Cbz-protected active esters are significantly more resistant to NCA formation, preserving yield and enantiomeric purity[2]. Furthermore, Cbz offers excellent orthogonality—it is stable to the acidic conditions used for Boc or t-Bu removal and can be cleanly and tracelessly cleaved via catalytic hydrogenolysis (Pd/C, H₂)[3],[4].

Mechanistic Causality & Reaction Design

The introduction of the Cbz group typically employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions[4]. The reaction proceeds via the nucleophilic attack of the unprotonated alpha-amino group of cyclopentylglycine onto the highly electrophilic carbonyl carbon of Cbz-Cl. This forms a transient tetrahedral intermediate that rapidly collapses to expel a chloride ion[3].

Crucial Design Parameter: pH Control Because hydrochloric acid (HCl) is liberated during the reaction, a base is required to act as an acid scavenger. However, the pH must be tightly regulated between 8 and 10[5].

  • Causality for Lower Bound (pH < 8): If the pH drops below 8, the amine becomes protonated (ammonium state), rendering it non-nucleophilic. Simultaneously, Cbz-Cl will undergo competitive hydrolysis, destroying the reagent[5].

  • Causality for Upper Bound (pH > 10): If the pH exceeds 10, the risk of base-catalyzed enolization and subsequent racemization at the chiral alpha-carbon of cyclopentylglycine increases dramatically[5].

To create a self-validating system, this protocol utilizes a mixed-base buffer system of Na₂CO₃ and NaHCO₃ in a 2:1 ratio. This inherently buffers the reaction within the optimal pH 8–10 window, neutralizing the generated HCl without requiring constant manual titration or risking chiral degradation[5].

Mechanism A Cyclopentylglycine (Amine Nucleophile) C Tetrahedral Intermediate A->C Base (pH 8-10) B Benzyl Chloroformate (Cbz-Cl) B->C Nucleophilic Attack D N-Cbz-Cyclopentylglycine (Protected AA) C->D Elimination of Cl- E HCl (Neutralized by Base) C->E

Mechanism of Cbz protection of cyclopentylglycine via a tetrahedral intermediate.

Experimental Protocol: Cbz Protection of L-Cyclopentylglycine

Scale: 10 mmol

Materials & Reagents:

  • L-Cyclopentylglycine (Cpg): 1.43 g (10 mmol)

  • Benzyl chloroformate (Cbz-Cl): 1.88 g (11 mmol, 1.1 eq)[6]

  • Sodium carbonate (Na₂CO₃): 2.12 g (20 mmol)

  • Sodium bicarbonate (NaHCO₃): 0.84 g (10 mmol)

  • Solvents: Milli-Q Water (20 mL), Tetrahydrofuran (THF) (10 mL), Diethyl ether (30 mL), Ethyl acetate (EtOAc) (50 mL)

  • 1M HCl (aq) for acidification

Step-by-Step Methodology:

  • Buffer Preparation & Solubilization: Dissolve Na₂CO₃ (20 mmol) and NaHCO₃ (10 mmol) in 20 mL of Milli-Q water in a 100 mL round-bottom flask equipped with a magnetic stir bar. Add L-Cyclopentylglycine (10 mmol). Stir until complete dissolution is achieved.

    • Causality: The 2:1 carbonate/bicarbonate ratio locks the pH at ~9.2, ensuring the amino group is deprotonated while protecting the chiral center[5].

  • Thermal Regulation: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the background hydrolysis of Cbz-Cl by water.

  • Reagent Addition: Dilute Cbz-Cl (11 mmol) in 10 mL of THF. Add this solution dropwise to the aqueous amino acid solution over 30 minutes using an addition funnel.

    • Causality: Dropwise addition prevents localized spikes in reagent concentration, minimizing the formation of di-Cbz side products or excessive exotherms.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours.

  • Primary Work-up (Impurity Extraction): Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 × 15 mL).

    • Causality: This step is a self-validating purification; the unreacted Cbz-Cl and its hydrolysis byproduct (benzyl alcohol) partition into the ether layer, while the target Cbz-Cpg remains in the aqueous layer as a highly soluble sodium salt. Discard the ether layer.

  • Acidification & Product Isolation: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise until the pH reaches 2.0.

    • Causality: Acidification protonates the carboxylate group of Cbz-Cpg, drastically reducing its aqueous solubility and forcing it into the organic phase.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the EtOAc layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Cbz-L-cyclopentylglycine as a white solid or viscous oil. Crystallization can often be induced by trituration with cold hexanes[5].

Workflow Step1 1. Solubilization Dissolve Cpg in Na2CO3/NaHCO3 buffer (pH 9) Step2 2. Reagent Addition Dropwise addition of Cbz-Cl in THF at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT for 12 hours Step2->Step3 Step4 4. Aqueous Wash Wash with Diethyl Ether to remove organics Step3->Step4 Step5 5. Acidification Acidify aqueous layer to pH 2 with HCl Step4->Step5 Step6 6. Extraction & Isolation Extract with EtOAc, dry, and concentrate Step5->Step6

Step-by-step experimental workflow for the Cbz protection of cyclopentylglycine.

Data Presentation & Optimization Metrics

Table 1: Reagent Selection for Cbz Introduction

Reagent Reactivity Primary Byproducts Optimal Use Case
Cbz-Cl High HCl, Benzyl alcohol Standard protection; highly cost-effective for scale-up[3].
Cbz-OSu Moderate N-Hydroxysuccinimide Highly sensitive chiral amino acids where strict neutral/mild conditions are required[4],[5].

| Cbz-ONB | Low | 4-Nitrophenol | Specialized applications requiring visual monitoring (yellow byproduct indicates reaction progress)[5]. |

Table 2: Troubleshooting & Self-Validation Matrix

Observation Mechanistic Cause Corrective Action
Low Yield / Unreacted Cpg pH dropped below 8; amine protonated, rendering it unreactive[5]. Ensure the 2:1 Na₂CO₃/NaHCO₃ buffer is accurately prepared. Do not use unbuffered systems.
Loss of Enantiomeric Purity pH exceeded 10; base-catalyzed enolization of the alpha-carbon[5]. Avoid strong bases (e.g., >1M NaOH) during the reaction phase. Rely strictly on carbonate buffers.

| Benzyl alcohol contamination | Incomplete ether wash during Step 5. | Increase ether wash volume; ensure vigorous mixing in the separatory funnel to partition all organics. |

References

  • [4] Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • [2] ACS Publications. Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides. Available at:[Link]

  • [1] LifeTein. Peptide synthesis: special amino acids. Available at:[Link]

Sources

Use of (S)-Cbz-cyclopentyl-glycine in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of (S)-Cbz-cyclopentyl-glycine in Solid-Phase Peptide Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-proteinogenic amino acids, such as (S)-Cbz-cyclopentyl-glycine, into peptide sequences is a cornerstone strategy to overcome these limitations. The bulky cyclopentyl moiety introduces significant steric constraints, forcing the peptide backbone into well-defined secondary structures like β-turns and helices.[1] This conformational rigidity can enhance binding affinity to biological targets and, crucially, provides a steric shield against proteolytic enzymes, thereby extending the peptide's in-vivo half-life.

(S)-Cbz-cyclopentyl-glycine is a unique building block featuring two key components: the sterically demanding cyclopentyl group at the α-carbon and the classical benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino nitrogen. The Cbz group, introduced by Bergmann and Zervas, offers a robust and orthogonal protection strategy within the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) framework.[2] Its stability to both the basic conditions required for Fmoc removal and the strong acidic conditions used for final resin cleavage allows for the synthesis of peptides with a permanently protected N-terminus, or for selective deprotection post-synthesis.[3]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the theory, application, and detailed protocols for successfully incorporating (S)-Cbz-cyclopentyl-glycine into synthetic peptides.

Physicochemical Properties and Structural Data

A thorough understanding of the building block's properties is fundamental to its effective use.

PropertyData
Chemical Name (S)-2-((Benzyloxycarbonyl)amino)-2-cyclopentylacetic acid
Synonyms (S)-N-Cbz-cyclopentylglycine, Z-L-Cpg-OH
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Appearance White to off-white crystalline solid[4]
Chirality (S)-enantiomer
Structure alt text
Key Features - Cyclopentyl Group: Induces steric hindrance, conformational rigidity.[1][] - Cbz Group: Robust N-terminal protecting group, orthogonal to Fmoc/tBu chemistry.[2][3]

(Note: Specific properties like melting point and solubility may vary slightly by supplier.)

Core Principles: Orthogonality and Steric Hindrance in SPPS

The successful synthesis of peptides containing (S)-Cbz-cyclopentyl-glycine hinges on two central concepts: the orthogonality of the protecting groups and the management of steric hindrance during coupling reactions.

1. The Orthogonal Protection Scheme: Fmoc-based SPPS relies on an orthogonal system where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2] The combination of Fmoc, tBu, and Cbz groups is a classic example of this principle.

Orthogonality Peptide Fully Protected Peptide Resin-(AA)n-AA(tBu)-NH-Fmoc Z-(AA)m... Deprotect_Fmoc Fmoc Deprotection Peptide->Deprotect_Fmoc 20% Piperidine/DMF (Base Labile) Deprotect_tBu Side-Chain Deprotection & Resin Cleavage Peptide->Deprotect_tBu 95% TFA Cocktail (Acid Labile) Deprotect_Fmoc->Peptide Enables Chain Elongation Cbz-Peptide-OH\n(Final Product) Cbz-Peptide-OH (Final Product) Deprotect_tBu->Cbz-Peptide-OH\n(Final Product) Deprotect_Cbz Cbz Deprotection (Optional) H-Peptide-OH H-Peptide-OH Deprotect_Cbz->H-Peptide-OH Cbz-Peptide-OH\n(Final Product)->Deprotect_Cbz H₂ / Pd-C (Hydrogenolysis)

Caption: Orthogonal deprotection strategy in Fmoc-SPPS.

As the diagram illustrates, the Fmoc group is removed by a base (piperidine), while acid-labile side-chain protecting groups (like tBu, Boc, Trt) and the resin linker are cleaved by strong acid (TFA). The N-terminal Cbz group remains stable under both these conditions, ensuring its integrity throughout the synthesis.[3] If the free N-terminus is desired, the Cbz group can be removed later via catalytic hydrogenolysis.[6]

2. Overcoming Steric Hindrance: The primary challenge in using (S)-Cbz-cyclopentyl-glycine is the steric bulk of the cyclopentyl group, which significantly slows down the kinetics of the coupling reaction.[1][7] The reactivity of the amino group of the preceding residue and the activated carboxyl group of the incoming Cbz-amino acid are both sterically hindered.[1] Failure to achieve complete coupling results in deletion sequences, which are difficult to separate from the target peptide.

Strategies to ensure complete coupling include:

  • High-Potency Coupling Reagents: Standard reagents like DCC or HBTU may be insufficient. Uronium/aminium or phosphonium salt-based reagents such as HATU , HCTU , or COMU are highly recommended as they form more reactive activated esters.[8]

  • Extended Reaction Times: While a standard coupling may take 1-2 hours, coupling a sterically hindered residue may require 4 hours, 12 hours, or even overnight.

  • Double Coupling: After the initial coupling reaction, the vessel is drained, washed, and a fresh solution of activated (S)-Cbz-cyclopentyl-glycine is added to acylate any remaining free amines.

  • Microwave-Enhanced SPPS: Microwave energy can significantly accelerate coupling reactions, driving difficult couplings of bulky amino acids to completion in minutes rather than hours.[7]

Detailed Protocol: N-Terminal Incorporation of (S)-Cbz-cyclopentyl-glycine

This protocol details the manual incorporation of (S)-Cbz-cyclopentyl-glycine as the final, N-terminal residue onto a peptide chain assembled on a Rink Amide resin using Fmoc/tBu strategy.

Materials and Reagents:

  • Resin: Fmoc-Rink Amide resin (or Wang resin for C-terminal acid).

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.

  • Target Building Block: (S)-Cbz-cyclopentyl-glycine.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Reaction Vessel: Solid-phase synthesis vessel with a frit.

  • Monitoring: Ninhydrin (Kaiser) test kit.

Experimental Workflow:

SPPS_Workflow Start Start: Swell Resin in DMF (30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling Couple Next Fmoc-AA-OH Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Loop Repeat for Sequence Wash_2->Loop Loop->Fmoc_Deprotection Yes Final_Fmoc_Deprotect Final Fmoc Deprotection of Penultimate Residue Loop->Final_Fmoc_Deprotect No (Last Fmoc-AA) Wash_3 Wash (DMF, DCM) Final_Fmoc_Deprotect->Wash_3 Final_Coupling Couple Activated (S)-Cbz-Cpg-OH (2-4h+) Wash_3->Final_Coupling Activate_Cpg Activate (S)-Cbz-Cpg-OH (HATU/DIEA in DMF) Activate_Cpg->Final_Coupling Kaiser_Test Monitor with Kaiser Test Final_Coupling->Kaiser_Test Kaiser_Test->Final_Coupling Positive (Blue) -> Recouple Wash_4 Final Wash (DMF, DCM, MeOH) Kaiser_Test->Wash_4 Negative (Clear) Cleavage Cleave & Deprotect (TFA Cocktail, 2-3h) Wash_4->Cleavage Precipitate Precipitate & Purify (Cold Ether, HPLC) Cleavage->Precipitate End End: Cbz-Peptide Precipitate->End

Caption: Workflow for SPPS incorporating (S)-Cbz-cyclopentyl-glycine.

Step-by-Step Methodology:

1. Resin Preparation and Peptide Elongation (Preceding Residues)

  • Swell the resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in the reaction vessel.

  • Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF, 5 min + 15 min) and amino acid coupling for the sequence preceding the N-terminal residue.[2] Use a standard coupling protocol (e.g., 3 eq. Fmoc-AA-OH, 2.9 eq. HBTU, 6 eq. DIEA) for 1-2 hours.

  • Ensure each step is followed by thorough DMF washes (5 x 1 min).

2. Final Fmoc Deprotection

  • After coupling the penultimate amino acid, perform a final Fmoc deprotection as described above to expose the N-terminal amine.

  • Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to prepare for the final coupling.

3. Activation and Coupling of (S)-Cbz-cyclopentyl-glycine

  • Activation Solution: In a separate vial, dissolve (S)-Cbz-cyclopentyl-glycine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL for a 0.1 mmol synthesis).

  • Pre-activation: Add DIEA (6 eq., 0.6 mmol) to the activation solution. The solution will typically change color (e.g., to yellow). Allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin in the reaction vessel. Agitate at room temperature for a minimum of 4 hours.

  • Monitoring: After 4 hours, perform a Kaiser (ninhydrin) test on a few resin beads.[3]

    • Negative Result (Colorless/Yellow beads): The coupling is complete. Proceed to the next step.

    • Positive Result (Blue beads): Incomplete coupling. Drain the vessel, wash once with DMF, and perform a "double coupling" by repeating Step 3 with a freshly prepared activation solution for another 4 hours or overnight.

4. Final Washing

  • Once the coupling is complete (Kaiser test negative), drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally MeOH (3 x 1 min).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

5. Cleavage and Side-Chain Deprotection

  • Place the dry resin in a clean scintillation vial.

  • Caution: Perform this step in a certified fume hood. Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) to the resin (approx. 5-10 mL per 0.1 mmol of resin).[2]

  • Agitate gently at room temperature for 2-3 hours. The Cbz group is stable to these TFA conditions.[3]

  • Filter the resin using a polypropylene syringe or filtration tube and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. Peptide Precipitation, Purification, and Analysis

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether.

  • Dry the crude Cbz-protected peptide pellet.

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry (LC-MS).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser test after coupling (S)-Cbz-Cpg-OH 1. Insufficient coupling time due to steric hindrance.2. Inefficient coupling reagent.3. Poor quality of DMF (contains amines).1. Extend coupling time to 8-12 hours or overnight.2. Perform a double coupling with fresh reagents.3. Ensure use of a high-potency reagent like HATU or COMU.4. Use fresh, high-purity, amine-free DMF.
Low final yield of Cbz-peptide 1. Incomplete coupling at the hindered step, leading to chain termination.2. Premature cleavage from resin (if using highly acid-labile resin).3. Loss of peptide during ether precipitation (if peptide is small/hydrophilic).1. Optimize the hindered coupling step as above.2. Ensure all wash steps are gentle to avoid physical loss of resin.3. Reduce the number of ether washes or use a different precipitation solvent.
Major impurity peak corresponding to a deletion (-Cpg) sequence 1. Failed coupling of (S)-Cbz-Cpg-OH.2. Unreacted amines were not capped and remained through cleavage.1. This confirms a failed coupling. Re-synthesize with more stringent coupling conditions (longer time, double coupling, microwave).2. Consider an optional capping step with acetic anhydride after the failed coupling to block unreacted amines, simplifying purification.
Loss of Cbz group in final product Highly unlikely with standard TFA cleavage. May occur if exposed to catalytic hydrogenolysis conditions inadvertently (e.g., palladium contamination).1. Verify cleavage cocktail composition and synthesis workflow.2. Ensure no cross-contamination from other reactions. The Cbz group is very stable to TFA.[3]

Optional Post-Synthesis Protocol: Cbz Group Removal

If the final application requires a free N-terminus, the Cbz group can be efficiently removed by catalytic hydrogenolysis.

  • Dissolve Peptide: Dissolve the purified, lyophilized Cbz-peptide in a suitable solvent (e.g., MeOH, AcOH, or a mixture).

  • Add Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours.

  • Monitor: Monitor the reaction by LC-MS until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent to yield the final peptide with a free N-terminus.

Conclusion

(S)-Cbz-cyclopentyl-glycine is a powerful tool for peptide chemists aiming to design next-generation therapeutics with enhanced stability and defined conformations. While its steric bulk presents a synthetic challenge, this can be reliably overcome by employing optimized protocols featuring extended reaction times and high-efficiency coupling reagents like HATU. The orthogonality of the Cbz group within the Fmoc-SPPS framework provides excellent synthetic flexibility. By following the detailed guidelines and troubleshooting advice presented in this document, researchers can confidently and successfully incorporate this valuable building block into their target peptides, paving the way for novel discoveries in drug development.

References

  • BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides.
  • BenchChem. Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Cbz Protection.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Peptide Solutions. Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. Coupling Reagents.
  • ResearchGate. What is coupling reagents in peptide synthesis?.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Boc Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BOC Sciences. L-Cyclopentylglycine.
  • Hayashi, Y. (2018). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe.
  • Request PDF. An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent.
  • Nowick, J.S., et al. (2020).
  • CymitQuimica. CAS 2521-84-8: L-Cyclopentylglycine.

Sources

Application Note: Strategies for Amide Bond Formation with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Importance of Steric Hindrance

In peptide synthesis and the broader field of medicinal chemistry, the formation of an amide bond is the cornerstone reaction. While standard protocols are highly efficient for most proteinogenic amino acids, the incorporation of sterically hindered residues, such as α,α-disubstituted or N-alkylated amino acids, presents a formidable synthetic challenge. A prime example of such a residue is N-benzyloxycarbonyl-cyclopentylglycine (Cbz-cyclopentylglycine), where the bulky cyclopentyl group adjacent to the stereocenter significantly impedes the approach of both the activating agent and the incoming nucleophile (the amine).

The reduced reaction rates associated with these couplings are not merely an inconvenience; they can lead to incomplete reactions, resulting in deletion sequences and complex purification challenges. Furthermore, the forcing conditions often required to drive these reactions to completion can increase the risk of epimerization at the activated chiral center, compromising the stereochemical integrity of the final product.[1]

The inclusion of sterically hindered amino acids is often a deliberate design choice in drug development, intended to:

  • Introduce Conformational Constraints: Locking the peptide backbone into a specific bioactive conformation.

  • Enhance Metabolic Stability: Protecting against enzymatic degradation by proteases.

  • Improve Cell Permeability: Modifying the physicochemical properties of the peptide.

Therefore, developing robust and reliable protocols for the efficient coupling of these challenging building blocks is of paramount importance for advancing peptide-based therapeutics and chemical biology tools. This guide provides an in-depth analysis of the mechanistic principles, practical strategies, and detailed protocols for successfully navigating the challenges of sterically hindered amide bond formation.

Mechanistic Considerations: Why Standard Couplings Fail

The rate of amide bond formation is fundamentally governed by the electrophilicity of the activated carboxylic acid and the nucleophilicity of the amine. Steric hindrance, as illustrated by Cbz-cyclopentylglycine, negatively impacts both sides of this equation.[2] The bulky side chain shields the carboxyl group, making its activation and subsequent attack by the amine more difficult.

Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficient for these demanding couplings due to the moderate reactivity of the generated active esters.[3] The O-acylisourea intermediate formed with carbodiimides is prone to side reactions if the subsequent aminolysis is slow, a common occurrence with hindered systems.[4]

To overcome this kinetic barrier, more potent in-situ activating reagents are required. These reagents, typically aminium/uronium or phosphonium salts, generate highly reactive ester intermediates that can overcome the steric barrier more effectively.[5][6]

The Power of Modern Coupling Reagents

The most significant advance in overcoming steric hindrance has been the development of coupling reagents that generate highly reactive active esters. Reagents based on benzotriazole and its derivatives are the most common.

  • Aminium/Uronium Salts (HBTU, HATU, HCTU): These reagents react with a carboxylate to form a highly reactive O-acyluronium intermediate, which is then converted in situ to an active ester.[7]

  • HATU and the "7-Aza Effect": 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is particularly effective for hindered couplings.[8] It generates a HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom at the 7-position of the purine ring provides anchimeric assistance (neighboring group participation), which accelerates the subsequent aminolysis step, making HATU superior to its HOBt-based counterpart, HBTU.[4][7]

Below is a diagram illustrating the general activation mechanism for aminium salt reagents like HATU.

HATU_Mechanism cluster_reactants Reactants let let AA R-COOH (Cbz-Cyclopentylglycine) Carboxylate R-COO⁻ (Carboxylate Anion) AA->Carboxylate Base Base (DIPEA) Base->Carboxylate - H⁺ O_Acyl O-Acyluronium Intermediate Carboxylate->O_Acyl Attacks HATU HATU Reagent HATU->O_Acyl OAt_Ester OAt Active Ester (Highly Reactive) O_Acyl->OAt_Ester Rearranges Peptide Formed Peptide Bond R-CO-NH-Peptide OAt_Ester->Peptide + H₂N-Peptide (Aminolysis) Amine H₂N-Peptide Amine->Peptide

Caption: General activation pathway using HATU.

Strategic Approaches and Optimization

A multi-faceted approach is often necessary to achieve high coupling yields with residues like Cbz-cyclopentylglycine. The following workflow provides a decision-making framework for tackling these difficult couplings.

Workflow let let Start Couple Sterically Hindered Amino Acid Coupling1 Protocol 1: High-Potency Coupling (e.g., HATU/DIPEA in NMP) Reaction Time: 2-4 hours Start->Coupling1 Monitor Monitor Reaction (e.g., Kaiser or Ninhydrin Test) Coupling1->Monitor Success Coupling Complete Proceed to Next Cycle Monitor->Success Positive (Complete) Failure Incomplete Coupling Monitor->Failure Negative (Incomplete) DoubleCouple Strategy A: Double Coupling Repeat Protocol 1 with fresh reagents Failure->DoubleCouple Microwave Strategy B: Microwave Synthesis Elevated temperature to overcome activation energy Failure->Microwave AcylFluoride Strategy C: Acyl Fluoride Method (Protocol 2) For extremely difficult cases Failure->AcylFluoride

Caption: Decision workflow for hindered couplings.

Key Optimization Parameters
  • Choice of Coupling Reagent: As discussed, high-potency aminium/uronium salts are the first choice. Phosphonium salts like PyBOP are also effective but may be slightly less reactive than HATU in some cases.[6] For a comparative overview, see the table below.

  • Solvent Selection: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction.[9] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[6] In particularly difficult cases, solvent mixtures (e.g., DCM/DMF/NMP) can be beneficial.[6]

  • Reaction Time and Temperature: Steric hindrance slows reaction kinetics, necessitating longer coupling times (e.g., 2-4 hours or even overnight) compared to standard couplings.[6] Microwave-assisted peptide synthesis (MASPS) can be highly effective, using elevated temperatures to overcome the activation energy barrier and dramatically shorten reaction times.[6]

  • Double Coupling: A common and effective strategy is to simply repeat the coupling step with a fresh solution of the activated amino acid.[6] This helps drive the reaction to completion by ensuring a high concentration of the activated species is present over a longer effective reaction period.

Comparative Data of Common Coupling Strategies
Coupling Reagent/MethodActive Ester TypeRelative Reactivity for Hindered AAKey Considerations & Side Reactions
DIC/HOBt OBt esterLow to ModerateOften insufficient for hindered residues. Risk of side reactions if aminolysis is slow.[3][7]
HBTU/DIPEA OBt esterModerate to HighGenerally effective, but less potent than HATU for the most challenging cases.[5][8]
HATU/DIPEA OAt esterVery HighHighly recommended for hindered couplings due to the "7-aza effect".[5][7][8]
COMU/DIPEA Oxyma esterVery HighHigh solubility of byproducts is advantageous for purification. Performance relative to HATU can be sequence-dependent.[5][10]
Acyl Fluoride Acyl FluorideExtremely HighOne of the most reactive acylating species. Used when other methods fail. Requires a two-step activation process.[6][11][12]

Detailed Experimental Protocols

Note: All procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Equivalents are calculated relative to the loading capacity of the solid-phase resin.

Protocol 1: High-Potency Double Coupling of Cbz-Cyclopentylglycine using HATU

This protocol is the recommended first approach for coupling sterically hindered amino acids in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Cbz-L-cyclopentylglycine (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Anhydrous N-methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with NMP (5 x 1 min).

  • First Coupling - Amino Acid Activation:

    • In a separate reaction vessel, dissolve Cbz-L-cyclopentylglycine (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous NMP.

    • Add DIPEA (8.0 eq.) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the drained peptide-resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin thoroughly with NMP (5 x 1 min).

  • Monitoring (Optional but Recommended): Perform a Kaiser or Ninhydrin test on a small sample of resin beads. A negative result (e.g., colorless or yellow beads for Kaiser test) indicates a complete reaction. If the test is positive (blue beads), proceed with the second coupling.

  • Second Coupling:

    • Repeat steps 2 and 3 with a fresh solution of activated Cbz-L-cyclopentylglycine.

    • Agitate the mixture for an additional 2 hours at room temperature.

  • Final Wash: Drain the reaction solution and wash the resin thoroughly with NMP (5 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to prepare for the next synthesis cycle.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to provide complete coupling.[6][13]

Materials:

  • Cbz-L-cyclopentylglycine (3.0 eq.)

  • Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (3.0 eq.)

  • Pyridine or 2,4,6-Collidine (3.0 eq.)

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acyl Fluoride Formation:

    • In a separate, dry reaction vessel, dissolve Cbz-L-cyclopentylglycine (3.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (3.0 eq.), followed by the dropwise addition of the fluorinating agent (e.g., cyanuric fluoride).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DCM.

  • Coupling Reaction:

    • Carefully add the pre-formed acyl fluoride solution to the swollen resin. Note: Do not add additional base to this step.

    • Agitate the reaction mixture at room temperature. Monitoring for completeness is crucial as reaction times can be significantly longer (4 hours to overnight).

  • Monitoring and Wash:

    • Periodically perform a Kaiser or Ninhydrin test to monitor the reaction progress.

    • Once the reaction is complete (negative test), drain the solution and wash the resin extensively with DCM (5 x 1 min) and NMP (3 x 1 min).

Conclusion

The successful incorporation of sterically hindered amino acids like Cbz-cyclopentylglycine is an achievable goal that requires a departure from standard peptide coupling protocols. By understanding the underlying mechanistic challenges and employing a strategic approach, researchers can overcome the kinetic barriers imposed by steric bulk. The use of high-potency aminium salt reagents like HATU, optimized solvents such as NMP, and pragmatic strategies like double coupling should be the first line of attack. For the most recalcitrant cases, highly reactive intermediates such as acyl fluorides provide a powerful, albeit more complex, alternative. The protocols and workflows detailed in this guide provide a robust framework for scientists in research and drug development to confidently synthesize complex peptides containing these valuable, non-canonical building blocks.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). BenchChem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). BenchChem.
  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014). The Journal of Physical Chemistry A.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides. (2026). BenchChem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF.
  • Pennington, M. W. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology.
  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (2026). PMC.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. (2025). BenchChem.
  • Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols. (2025). BenchChem.
  • Application Notes and Protocols for the Coupling of Cbz-MeAla-OH in Peptide Synthesis. (2025). BenchChem.
  • Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Cbz-D-Arg(Pbf). (2025). BenchChem.
  • HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Predicting relative efficiency of amide bond formation using multivariate linear regression. (2022). PNAS.
  • Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (2026). PMC.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology.
  • In-Depth Technical Guide to Cbz-D-Arg(Pbf)-OH for Peptide Synthesis. (2025). BenchChem.
  • Developments in peptide and amide synthesis. (2004). Current Opinion in Chemical Biology.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). University of Copenhagen Research Portal.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Synform.

Sources

Application Notes & Protocols: Leveraging Cyclopentylglycine for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

In the landscape of peptide therapeutics, the inherent flexibility and susceptibility to enzymatic degradation of natural peptides present significant hurdles to clinical translation.[1][2] The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming these limitations.[3] Among these, Cyclopentylglycine (Cpg), an amino acid featuring a five-membered aliphatic ring as its side chain, has emerged as a powerful tool for imparting favorable pharmacological properties.[4][5]

The cyclopentyl moiety introduces significant steric bulk and lipophilicity, which serves two primary purposes: it conformationally constrains the peptide backbone and it shields the peptide from proteolytic enzymes.[1][6] By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to its target is reduced, often leading to enhanced binding affinity and receptor selectivity.[1][] Furthermore, the unnatural structure of Cpg disrupts the recognition motifs required by proteases, significantly improving the peptide's metabolic stability and in vivo half-life.[3][4]

This guide provides a comprehensive overview of the applications of Cyclopentylglycine in peptide design, supported by detailed, field-proven protocols for its incorporation and characterization. It is intended for researchers, scientists, and drug development professionals seeking to harness the unique advantages of this building block to create more potent, stable, and effective peptide therapeutics.

The Core Directive: Why Incorporate Cyclopentylglycine?

The decision to incorporate Cpg into a peptide sequence is driven by the need to control its three-dimensional structure and enhance its durability.

Imposing Conformational Rigidity

The inherent flexibility of a linear peptide chain means it exists as an ensemble of conformations in solution, only one of which may be active. The bulky cyclopentyl side chain physically restricts the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.[8] This constraint can stabilize specific secondary structures, such as β-bends and 3(10)-helices, which are often critical for molecular recognition.[9] By locking the peptide into a conformation that more closely resembles its receptor-bound state, Cpg can significantly increase binding affinity.[2]

cluster_0 Flexible Native Peptide cluster_1 Cpg-Constrained Peptide Flexible Multiple Low-Energy Conformations Receptor Target Receptor Flexible->Receptor High Entropic Penalty (Lower Affinity) Rigid Conformationally Locked by Cpg Residue Receptor2 Target Receptor Rigid->Receptor2 Low Entropic Penalty (Higher Affinity)

Caption: Cpg reduces conformational entropy, improving binding affinity.

Enhancing Metabolic Stability

Proteolytic enzymes recognize and cleave specific amino acid sequences. The introduction of an unnatural amino acid like Cpg creates a "protease-resistant" site.[3] The cyclopentyl group sterically hinders the approach of proteases and its non-natural structure is not recognized by the enzyme's active site, preventing cleavage of the adjacent peptide bonds.[4][10] This leads to a longer circulation half-life, a critical attribute for therapeutic efficacy.

Modulating Physicochemical Properties

The aliphatic, non-polar nature of the cyclopentyl side chain increases the overall lipophilicity of the peptide.[6] This modification can be strategically employed to enhance membrane permeability, a key factor for targeting intracellular proteins. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

Physicochemical Properties of Cyclopentylglycine Derivatives

For practical application in peptide synthesis, Cyclopentylglycine is most commonly used as an N-terminally protected derivative, typically with a Fluorenylmethyloxycarbonyl (Fmoc) group for use in standard solid-phase peptide synthesis (SPPS).

PropertyL-Cyclopentylglycine DerivativeD-Cyclopentylglycine Derivative
Full Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
Common Name Fmoc-L-Cpg-OHFmoc-D-Cpg-OH
CAS Number 2521-84-8 (for L-Cpg)2521-86-0 (for D-Cpg)
Molecular Formula C22H23NO4C22H23NO4
Molecular Weight 365.42 g/mol 365.42 g/mol
Appearance White to off-white crystalline solid/powder[5][11]White to off-white crystalline solid/powder[11]
Purity (Typical) ≥98%[11]≥98%[11]
Storage Store at 2-8°C, inert atmosphere[5][12]Store at 0-8°C[11]

Data compiled from multiple chemical supplier and research sources.[5][][11][12][13]

Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual or automated synthesis of a Cpg-containing peptide using the standard Fmoc/tBu strategy. The critical step is the coupling of the sterically hindered Fmoc-Cpg-OH residue.

SPPS Workflow Overview

The synthesis follows a cyclical process of deprotection, activation, coupling, and washing, with special considerations for the Cpg residue.

start Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling Standard AA cpg_coupling 2a. Cpg Coupling (Critical Step) (Fmoc-Cpg-OH, HATU/PyAOP, DIEA) Extended Time / Double Couple wash1->cpg_coupling Cpg Residue wash2 Wash (DMF, DCM) coupling->wash2 cpg_coupling->wash2 kaiser 3. Monitor Coupling (Kaiser/Chloranil Test) wash2->kaiser is_complete Coupling Complete? kaiser->is_complete is_complete->cpg_coupling No (Recouple) repeat_cycle Repeat Cycle for Next Amino Acid is_complete->repeat_cycle Yes repeat_cycle->deprotection Next Cycle cleavage Final Deprotection & Cleavage (TFA Cocktail) repeat_cycle->cleavage Final AA

Sources

Application Note: Advanced Cbz Deprotection Strategies in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol self-validation, and orthogonal cleavage strategies in solution-phase peptide synthesis (SPPS).

The Strategic Role of Cbz in Solution-Phase Synthesis

While solid-phase methodologies dominate the synthesis of linear sequences, solution-phase peptide synthesis (SPPS) remains indispensable for convergent fragment condensation, the large-scale manufacturing of therapeutic peptides, and the synthesis of sequences prone to on-resin aggregation[1]. Within this paradigm, the carboxybenzyl (Cbz or Z) group acts as a foundational protecting group for amines.

Introduced by Bergmann and Zervas, the Cbz group's enduring utility stems from its high stability to basic and mildly acidic conditions, providing excellent orthogonality with Boc or Fmoc chemistries[1]. However, the true power of the Cbz group lies in the versatility of its deprotection methodologies, which must be precisely tuned to the steric and electronic demands of the target peptide sequence.

Mechanistic Causality and Pathway Selection

The cleavage of the Cbz carbamate is not a one-size-fits-all reaction. The primary and most atom-economical method is catalytic hydrogenolysis[2]. Mechanistically, the palladium catalyst adsorbs the benzyl moiety, facilitating the insertion of hydrogen into the benzyl-oxygen bond. This scission generates toluene and a highly unstable carbamic acid intermediate. Driven by entropy, this intermediate spontaneously decarboxylates, releasing the free amine and carbon dioxide gas[2].

G Cbz R-NH-Cbz (Protected Amine) Pd Pd/C + H2 Cleavage Cbz->Pd Intermediate [R-NH-COOH] Carbamic Acid Pd->Intermediate - Toluene Products R-NH2 + CO2 + Toluene (Free Amine) Intermediate->Products Decarboxylation

Mechanistic pathway of Cbz hydrogenolysis yielding the free amine, CO2, and toluene.

However, the peptide sequence dictates the chemistry. Transition metal catalysts like Pd/C are highly susceptible to poisoning. Peptides containing methionine or cysteine possess electron-rich sulfur atoms that irreversibly coordinate to the palladium surface, terminating the catalytic cycle[3]. In such instances, the chemist must pivot from reductive hydrogenolysis to acidolytic cleavage (e.g., HBr/AcOH), fundamentally shifting the mechanism from a surface-mediated reduction to an SN1/SN2 carbocation-mediated solvolysis[3].

G Start Cbz-Protected Peptide CheckS Contains Sulfur (Met/Cys) or Halogens? Start->CheckS H2 Catalytic Hydrogenation (H2, Pd/C) CheckS->H2 No CTH Catalytic Transfer Hydrogenation CheckS->CTH No (Scale-up) Acid Strong Acid Cleavage (HBr/AcOH) CheckS->Acid Yes (Pd Poisoning)

Decision matrix for selecting Cbz deprotection methods based on peptide sequence.

Quantitative Comparative Analysis

To streamline method selection, the following table summarizes the operational parameters, expected yields, and sequence compatibilities of the three primary Cbz deprotection modalities.

Deprotection ModalityReagentsTypical TimeExpected YieldSequence Compatibility & Limitations
Standard Hydrogenation H₂, 5-10% Pd/C, MeOH/EtOH2 - 4 hours> 95%Ideal: Standard sequences. Fails: Met, Cys, or halogenated residues[3].
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH1 - 3 hours90 - 98%Ideal: Large-scale synthesis (avoids H₂ gas)[4]. Fails: Base-sensitive sequences (generates NH₃).
Acidolytic Cleavage 33% HBr in AcOH1 - 2 hours85 - 95%Ideal: Sulfur-containing peptides[3]. Fails: Acid-sensitive groups (e.g., Boc, tBu esters).

Validated Experimental Protocols

As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure the reaction is proceeding as mechanistically intended.

Protocol A: Standard Catalytic Hydrogenation (H₂ gas)

This is the cleanest method, producing only volatile byproducts (CO₂ and toluene)[2].

Causality & Safety: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors (especially methanol). The system must be purged with an inert gas before introducing hydrogen to prevent combustion[2].

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent (e.g., Methanol or Ethanol) at a concentration of 0.1 M in a round-bottom flask[2].

  • Catalyst Addition: Under a gentle stream of Argon or N₂, carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate)[2].

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Argon. Repeat this cycle three times.

  • Hydrogenation: Evacuate the flask one final time and backfill with H₂ gas via a balloon or Parr shaker[2].

  • Reaction Monitoring (Self-Validation): Stir vigorously at room temperature. The reaction is self-validating via the evolution of CO₂ gas. Complete consumption of the starting material should be confirmed by TLC or LC-MS (typically 2-4 hours)[2].

  • Workup: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the colloidal palladium[2]. Critical: Never let the Celite pad run dry while washing with solvent, as the exposed catalyst can ignite.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

CTH utilizes ammonium formate as a hydrogen donor, which decomposes on the palladium surface into H₂, CO₂, and NH₃.

Causality: This method creates a highly active, localized concentration of hydrogen at the catalyst surface, often resulting in faster kinetics than atmospheric H₂ gas, while eliminating the explosion hazards associated with hydrogen cylinders[4].

  • Preparation: Dissolve the Cbz-peptide (1.0 eq) in Methanol.

  • Reagent Addition: Add 10% Pd/C (10 mol%), followed by the slow, portion-wise addition of anhydrous ammonium formate (4.0 - 5.0 eq)[4].

  • Reaction: Stir the mixture at room temperature or gently warm to 40 °C.

  • Self-Validation: The decomposition of ammonium formate will cause immediate and vigorous bubbling (generation of CO₂ and NH₃). The cessation of bubbling often correlates with reaction completion.

  • Workup: Filter through Celite, concentrate the filtrate, and redissolve the residue in an organic solvent (e.g., EtOAc). Wash with water to remove residual ammonium formate salts, dry over MgSO₄, and concentrate.

Protocol C: Acidolytic Cleavage (HBr/AcOH)

Utilized strictly when transition metal catalysis is prohibited by sequence incompatibility (e.g., the presence of thiophenes, Methionine, or Cysteine)[3].

Causality: The strong acid protonates the carbamate, driving the expulsion of a highly reactive benzyl carbocation. To prevent this carbocation from irreversibly alkylating electron-rich side chains (like Tryptophan or Tyrosine), a nucleophilic scavenger must be employed.

  • Preparation: Place the Cbz-protected peptide (1.0 eq) in a flask equipped with a drying tube. Add a scavenger (e.g., anisole or thioanisole, 5.0 eq).

  • Cleavage: Slowly add a solution of 33% HBr in glacial acetic acid (approx. 10 mL per gram of peptide)[3].

  • Reaction: Stir at room temperature for 1 to 2 hours.

  • Self-Validation & Isolation: Transfer the reaction mixture dropwise into a large volume of ice-cold diethyl ether (10x reaction volume). The immediate formation of a white precipitate (the peptide hydrobromide salt) visually validates successful cleavage and salt formation.

  • Workup: Centrifuge the precipitate, decant the ether, and wash the peptide pellet twice more with cold ether to remove residual acetic acid and scavengers. Lyophilize from water to obtain the final product.

References

  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis | Benchchem | 1

  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal | Benchchem | 2

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature | Green Chemistry (RSC Publishing) | 5

  • Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis | ResearchGate | 4

  • N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors | ACS Medicinal Chemistry Letters | 3

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Sterically Hindered Peptide Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sterically hindered peptide couplings. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with forming peptide bonds involving bulky or conformationally restricted amino acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these difficult couplings and improve your peptide synthesis yields.

Section 1: Troubleshooting Guides for Low Coupling Yield

Low coupling efficiency is the most common issue when dealing with sterically hindered amino acids. This section provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Incomplete Coupling Despite Using a Standard Protocol

You've followed your standard solid-phase peptide synthesis (SPPS) protocol, but analytical data (e.g., ninhydrin test or mass spectrometry) indicates a significant amount of unreacted amine or a deletion sequence corresponding to the hindered residue.

Initial Troubleshooting Workflow

G cluster_0 Initial Troubleshooting A Low Yield Detected B Perform Double Coupling A->B Incomplete reaction C Analyze Yield B->C D Sufficient Yield? C->D E Proceed with Synthesis D->E Yes F Implement Capping Step D->F No G Re-evaluate Coupling Reagent F->G

Caption: Initial workflow for addressing low coupling yield.

Step-by-Step Protocol: Double Coupling and Capping
  • First Coupling:

    • Following the standard N-terminal Fmoc-deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow for a pre-activation time of 1-5 minutes.[1]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]

    • Wash the resin thoroughly with DMF.

  • Monitoring the First Coupling (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser or chloranil test) to check for the presence of unreacted primary or secondary amines.[2] A positive result confirms incomplete coupling.

  • Second Coupling:

    • Prepare a fresh solution of the activated sterically hindered amino acid as described in step 1.

    • Add this fresh solution to the resin and let it react for another 45-60 minutes.[1] This second exposure to fresh reagents helps to drive the reaction to completion.[1]

  • Capping Unreacted Amines:

    • If the coupling is still incomplete after the second attempt, or to prevent the formation of deletion peptides, it is crucial to cap any remaining unreacted N-terminal amines.[3]

    • Prepare a capping solution, typically acetic anhydride and a non-nucleophilic base (like pyridine or DIPEA) in DMF.[4]

    • Add the capping solution to the resin and let it react for about 30 minutes. This acetylates the unreacted amines, preventing them from participating in subsequent coupling steps.[2][3]

Issue 2: Persistent Low Yield with Highly Hindered Residues (e.g., Aib, N-methylated amino acids)

Even after attempting double coupling, the yield for incorporating particularly challenging residues like α,α-disubstituted or N-methylated amino acids remains unacceptably low.

Advanced Strategies Workflow

G cluster_1 Advanced Troubleshooting H Persistent Low Yield I Optimize Coupling Reagent & Conditions H->I J Elevate Temperature (Conventional or Microwave) I->J If still low K Switch to Acyl Fluoride Chemistry J->K For extreme cases L Analyze Yield J->L K->L M Sufficient Yield? L->M N Proceed M->N Yes O Consider Alternative Synthetic Strategy M->O No

Caption: Advanced strategies for very difficult couplings.

Protocol 1: Elevated Temperature and Microwave-Assisted Synthesis

Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2]

  • Conventional Heating: Gently heat the reaction vessel to 40-60°C and extend the reaction time.[2] Monitor the reaction carefully to minimize the risk of racemization.[1]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for accelerating difficult couplings.[1][5] Microwave energy can significantly reduce reaction times (e.g., to 5-20 minutes) and improve yields for hindered couplings.[6][7][8]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even the most potent uronium or phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[1]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[1]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine and allow the reaction to proceed.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of steric hindrance in peptide coupling?

A1: Steric hindrance in peptide coupling arises from several factors:

  • Bulky Amino Acid Side Chains: β-branched amino acids like Valine (Val) and Isoleucine (Ile) have bulky side chains that can physically obstruct the reactive sites.[4]

  • α,α-disubstituted Amino Acids: Residues such as Aib (α-aminoisobutyric acid) possess two substituents on the α-carbon, severely limiting access to the amine group.[4]

  • N-methylated Amino Acids: The methyl group on the amide nitrogen reduces its nucleophilicity and adds steric bulk.[4]

  • Proline Residues: Proline's N-terminus is a secondary amine, which is inherently less nucleophilic and more sterically hindered than primary amines. The rigid ring structure also restricts conformational freedom.[2]

  • Growing Peptide Chain: As the peptide chain elongates, it can fold into secondary structures or aggregate, further blocking reactive sites.[1]

  • Bulky Protecting Groups: Large side-chain protecting groups can also contribute to steric hindrance.[1][4]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

A2: For difficult couplings, standard carbodiimide reagents like DCC and DIC are often insufficient.[2] More potent activating reagents are necessary. The choice of reagent is critical for success.

Reagent ClassExamplesRelative PerformanceKey Features
Uronium/Aminium HATU, HCTU, COMUVery HighHATU is often considered the gold standard for difficult couplings due to the formation of highly reactive OAt esters.[1][2][9] COMU, an Oxyma-based reagent, offers comparable efficiency with a better safety profile.[2][10] A potential side reaction is guanidinylation of the N-terminus if excess reagent is used.[2][11]
Phosphonium PyBOP, PyAOPHighThese reagents also exhibit high reactivity and are excellent choices for hindered couplings.[2] They do not cause guanidinylation side reactions.[11][12]
Carbodiimides DCC, DIC, EDCLow to ModerateGenerally less effective for sterically hindered couplings unless used with additives like HOBt or Oxyma.[13] Prone to racemization and side reactions.[13]

Q3: How can I optimize reaction conditions beyond changing the coupling reagent?

A3: Optimizing reaction conditions is a critical strategy:

  • Solvent Choice: The solvent must effectively solvate the peptide-resin to ensure reactive sites are accessible.[14] NMP is often a better solvent than DMF for improving reaction efficiency in difficult cases.[1][15] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be beneficial for particularly problematic sequences.[1][16]

  • Increased Temperature: As mentioned in the troubleshooting guide, elevating the temperature can significantly increase reaction rates for slow, sterically hindered couplings.[2][17]

  • Extended Reaction Time: For slow reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction towards completion.[2][4]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of successful molecular interactions, which is particularly useful for longer peptides.[18]

Q4: Is it a better strategy to use a pre-formed dipeptide for a known difficult coupling like Pro-Pro?

A4: Yes, for many applications, this is a superior approach. The difficult dipeptide linkage (e.g., Fmoc-Pro-Pro-OH) can be synthesized and purified separately using solution-phase methods, which allows for more rigorous control and purification.[2] This purified dipeptide is then coupled to the resin-bound peptide in a single, more efficient step, which can significantly improve the overall purity and yield of the final product.[2]

Q5: Can side-chain protecting groups contribute to steric hindrance?

A5: Absolutely. Bulky side-chain protecting groups can add to the overall steric congestion around the reaction center.[1][4] This effect becomes more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases.[4] Careful selection of protecting groups is therefore an important consideration in synthetic planning.[19][20]

References

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.). Synlett.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (2025, December). BenchChem.
  • Microwave heating in solid-phase peptide synthesis. (2011, October 20). Luxembourg Bio Technologies.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (n.d.). BenchChem.
  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.
  • Peptide Chemistry Resources – Coupling & Side Reactions. (n.d.).
  • Microwave heating in solid-phase peptide synthesis. (2011, October 20). Chemical Society Reviews (RSC Publishing).
  • OPTIMIZATION OF DIFFICULT AMINO ACID COUPLING BY MICROWAVE PEPTIDE SYNTHESIZER. (n.d.).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies.
  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group str
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3).
  • Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)

Sources

Troubleshooting incomplete coupling in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In peptide chemistry, incomplete coupling is rarely a random anomaly; it is a deterministic outcome of steric hindrance, sequence-dependent aggregation, or reagent degradation[1].

This guide provides researchers, scientists, and drug development professionals with a mechanistic understanding of coupling failures and field-proven, self-validating protocols to rescue difficult sequences.

Core Principles of Coupling Failures

Before intervening, we must understand the causality of the failure. Incomplete acylation during chain elongation typically stems from one of three structural or chemical barriers:

  • Sequence-Dependent Aggregation: As the peptide chain grows beyond 5–6 residues, interchain hydrogen bonding can induce β-sheet formation. This collapses the resin matrix, physically blocking incoming activated amino acids from reaching the N-terminus[2][3].

  • Steric Hindrance: Bulky side chains (e.g., Val, Ile) or secondary amines (e.g., Proline) restrict the spatial approach of the incoming Fmoc-amino acid, drastically reducing reaction kinetics[4].

  • Reagent Inefficiency: Coupling reagents degrade over time (especially in DMF), or the chosen activator may not provide sufficient electrophilicity to overcome local steric bulk[5].

Diagnostic & Intervention Workflow

SPPS_Troubleshooting Start Incomplete Coupling Detected (Positive Colorimetric Test) CheckSeq Analyze Sequence Context (Identify Pro, Val, Ile, or hydrophobic stretches) Start->CheckSeq Action1 First-Line: Double Coupling (Switch to HATU/DIEA or DIC/Oxyma) CheckSeq->Action1 ReTest Re-evaluate Coupling Efficiency (Self-Validating Control) Action1->ReTest Agg Suspect Aggregation (β-sheet formation) ReTest->Agg Still Incomplete (Hydrophobic Stretch) Steric Suspect Steric Hindrance (Bulky/Secondary Amines) ReTest->Steric Still Incomplete (Bulky Residues) SolAgg Interventions: 1. Pseudoproline Dipeptides 2. Microwave Heating 3. Chaotropic Salts (e.g., KSCN) Agg->SolAgg SolSteric Interventions: 1. Highly Reactive Reagents (HATU, COMU) 2. Extended Coupling Time 3. Lower Resin Loading Steric->SolSteric

Figure 1: Logical troubleshooting workflow for resolving incomplete coupling in SPPS.

Deep-Dive Troubleshooting Q&A

Q1: How do I accurately diagnose incomplete coupling, and why might my Kaiser test be misleading? The Kaiser (ninhydrin) test is the gold standard for detecting free primary amines, yielding a dark blue/purple color (Ruhemann's purple) if coupling is incomplete[6]. However, it is fundamentally flawed for secondary amines. If your N-terminal residue is Proline, N-methyl amino acids, or pipecolic acid, the Kaiser test will yield a false negative.

  • The Fix: For secondary amines, you must use the Chloranil test or the Isatin test, which yield a blue/greenish-blue color in the presence of unreacted secondary amines[6][7]. Furthermore, always run a positive control (known deprotected resin) and a negative control (fully protected resin) alongside your sample to validate the reagents, as the KCN/pyridine solution degrades quickly[6][8].

Q2: My coupling test is positive. What is the immediate first-line response? Do not proceed to Fmoc deprotection, as this will result in irreversible deletion sequences[9]. The immediate response is a double coupling strategy. If your first coupling utilized standard DIC/HOBt or DIC/Oxyma, the residual unreacted amines are likely sterically hindered.

  • The Fix: Perform the second coupling using a highly reactive aminium/uronium salt like HATU with DIEA (or sym-collidine)[10][11]. HATU generates a highly active 7-aza-1-hydroxybenzotriazole ester that excels at acylating hindered amines. Research shows that combining DIC/Oxyma for the first coupling and HATU for the second drastically improves the purity of difficult sequences[10][11]. If the test remains positive after double coupling, cap the unreacted chains with acetic anhydride to prevent the formation of complex deletion impurities[7].

Q3: I am synthesizing a long, hydrophobic peptide (>15 amino acids) and coupling efficiency drops to zero regardless of the reagents used. What is the mechanism behind this, and how do I fix it? You are experiencing sequence-dependent aggregation. As the linear peptide elongates, interchain hydrogen bonds form between the amide backbones, creating stable β-sheet structures[2]. This causes the resin to shrink and completely blocks solvent and reagent access to the N-terminus[3][7].

  • The Fix: You must disrupt the secondary structure. The most powerful modern technique is the incorporation of Pseudoproline dipeptides (derivatives of Ser, Thr, or Cys)[2][12]. These building blocks contain a reversible oxazolidine or thiazolidine ring that forces the peptide backbone into a cis-amide conformation. This creates a physical "kink" in the chain, instantly shattering the β-sheet network and restoring solvation[2][13]. Alternatively, you can utilize microwave-assisted SPPS to thermally disrupt hydrogen bonds, or add chaotropic salts (like KSCN or LiCl) to the coupling solvent[3][4].

Pseudoproline_Mechanism Linear Linear Peptide Chain (Trans-amide bonds) Agg Interchain H-bonding (β-sheet aggregation) Linear->Agg Pseudo Insert Pseudoproline (Ser/Thr/Cys derivative) Linear->Pseudo Structural Intervention Block Reagents Blocked (Coupling Fails) Agg->Block Kink Cis-amide Preference (Backbone Kink) Pseudo->Kink Solv Enhanced Solvation & Restored Reagent Access Kink->Solv Disrupts H-bonding

Figure 2: Mechanism of aggregation disruption using pseudoproline dipeptides.

Q4: Are there specific coupling reagents that perform better under microwave heating? Yes. While HATU is incredibly efficient at room temperature, it suffers from poor hydrolytic stability at the elevated temperatures (e.g., 90 °C) used in microwave SPPS[5].

  • The Fix: For microwave-assisted synthesis, DIC/Oxyma Pure is the superior choice. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an additive that suppresses racemization while maintaining exceptional thermal stability. Studies show that DIC/Oxyma under microwave heating yields significantly higher purity for difficult sequences (like Peptide Nucleic Acids) compared to conventional HATU[14][15].

Quantitative Data & Reagent Selection

Table 1: Comparison of Colorimetric Assays for Amine Detection[6][8][16]

Assay TypeTarget Functional GroupPositive Result ColorLimitations / Notes
Kaiser (Ninhydrin) Primary AminesDark Blue / PurpleFails on Proline, N-alkylated, and α,α-disubstituted amino acids. Requires toxic KCN.
Chloranil Test Secondary Amines (Proline)Blue / Greenish-BlueLess sensitive than Kaiser; requires fresh acetaldehyde.
TNBS Test Primary AminesOrange / RedHighly sensitive (detects 3 nmol/mg); good alternative to Kaiser.

Table 2: Efficacy of Modern Coupling Reagents[5][11][14][15]

Reagent SystemRelative ReactivityThermal Stability (Microwave)Best Use Case
DIC / HOBt BaselineModerateRoutine, non-hindered couplings.
DIC / Oxyma Pure HighExcellent Microwave SPPS; highly soluble; low racemization risk.
HATU / DIEA Very High Poor (Degrades in DMF)Room temperature rescue of severely hindered/difficult couplings.

Validated Experimental Protocols

Protocol 1: Self-Validating Kaiser Test for Coupling Efficiency[6][8]

Note: This protocol incorporates internal controls to prevent false negatives caused by reagent degradation.

  • Preparation: Prepare three microcentrifuge tubes:

    • Sample: 10-20 mg of the peptide-resin .

    • Positive Control: 10 mg of known Fmoc-deprotected resin.

    • Negative Control: 10 mg of known Fmoc-protected resin.

  • Washing: Wash all resins thoroughly with DMF (3x) and Ethanol (3x) to remove residual coupling bases (e.g., DIEA) which can cause false positives.

  • Reagent Addition: To each tube, add:

    • 2 drops of Reagent A (KCN in pyridine).

    • 2 drops of Reagent B (Ninhydrin in ethanol).

    • 2 drops of Reagent C (Phenol in ethanol).

  • Incubation: Heat all tubes at 100 °C for exactly 5 minutes. Do not overheat, as this can cleave Fmoc groups and cause false positives[6].

  • Interpretation:

    • Positive Control must be dark blue. Negative Control must be colorless/yellow.

    • If the Sample beads or solution are blue/purple, coupling is incomplete. Proceed to Protocol 2.

Protocol 2: Double Coupling Strategy (DIC/Oxyma followed by HATU)[10][11]

Use this protocol when a standard single coupling yields a positive Kaiser test.

  • First Coupling (Standard):

    • Swell resin in DMF.

    • Add 4.0 equivalents of Fmoc-Amino Acid, 4.0 eq of DIC, and 4.0 eq of Oxyma Pure in DMF.

    • React for 30–60 minutes at room temperature. Wash with DMF (3x).

    • If Kaiser test is positive, proceed to Step 2.

  • Second Coupling (High-Reactivity Rescue):

    • Do NOT deprotect the Fmoc group.

    • In a separate vial, pre-activate 4.0 eq of the same Fmoc-Amino Acid with 4.0 eq of HATU and 8.0 eq of DIEA (or sym-collidine) in DMF for exactly 2 minutes[10][11].

    • Add the activated mixture to the resin. React for 30–45 minutes.

  • Post-Coupling: Wash resin with DMF (5x). Perform a Kaiser test. If still slightly positive, perform a capping step (acetic anhydride/pyridine) to terminate the unreacted chains before the next cycle[7][8].

Protocol 3: Incorporation of Pseudoproline Dipeptides[13][17]

Use this when synthesizing sequences >15 residues with known hydrophobic/aggregating stretches.

  • Sequence Analysis: Identify Ser, Thr, or Cys residues located 5-6 amino acids downstream of a suspected aggregation site (e.g., a poly-Val or poly-Leu stretch).

  • Coupling: Pseudoprolines are introduced as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH)[2].

  • Reaction: Couple the dipeptide using standard highly efficient reagents (e.g., HATU/DIEA). Critical: Extend the coupling time to a minimum of 1 hour, as the dipeptide is sterically bulkier than a single amino acid[13].

  • Deprotection: The oxazolidine/thiazolidine ring is fully stable to piperidine during SPPS. It will be seamlessly and automatically converted back to the native Ser/Thr/Cys residue during the final global acidic cleavage using TFA[17].

References

  • Pseudoproline - Wikipedia. Wikipedia. 12

  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem. 9

  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep. 2

  • Troubleshooting Low Yield in Peptide Synthesis. On Pattison. 1

  • Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem. 6

  • Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck Millipore. 13

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. 3

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. 17

  • Fmoc Solid Phase Peptide Synthesis. ChemPep. 8

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. 7

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. ACS Publications. 16

  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. 14

  • Peptide Synthesis via Fragment Condensation. Renyi.hu.4

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Luxembourg Bio Technologies. 15

  • Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. PMC. 10

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate. 11

  • Greening the synthesis of peptide therapeutics: an industrial perspective. PMC. 5

Sources

Technical Support Center: Managing Poor Solubility of Protected Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in peptide synthesis: the poor solubility of protected amino acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues during their experiments. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis workflows.

Part 1: Foundational Knowledge - Why Do Protected Amino Acids Precipitate?

Understanding the root cause of poor solubility is the first step toward solving it. Protected amino acid derivatives, the fundamental building blocks of solid-phase peptide synthesis (SPPS), are complex molecules whose solubility is governed by a delicate balance of intermolecular forces.

The Role of Protecting Groups

The primary function of Nα-protecting groups like Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) is to temporarily block the alpha-amino group to prevent uncontrolled polymerization during peptide bond formation.[1][2] However, these groups are inherently large and hydrophobic.

  • Fmoc Group: The bulky, aromatic fluorenyl ring system significantly decreases the polarity of the amino acid derivative, reducing its affinity for polar aprotic solvents commonly used in SPPS, such as Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[3][]

  • Boc Group: While smaller than Fmoc, the tert-butyl group is also hydrophobic and can reduce the solubility of the amino acid, particularly when attached to an already non-polar side chain.[5]

The α-amino-protecting group should ideally confer solubility in common solvents, but its primary role in protection often comes at the cost of this desirable property.[6][7]

Intermolecular Forces and Aggregation

Poor solubility is rarely due to a single molecule; it is a macroscopic observation of a microscopic phenomenon: aggregation . During peptide synthesis, as the peptide chain elongates on the solid support, it can fold into secondary structures, primarily β-sheets. These structures are stabilized by intermolecular hydrogen bonds between the backbones of different peptide chains.[8] This self-association effectively "hides" the polar peptide backbone from the solvent, leading to a dramatic drop in solvation, which can cause incomplete coupling and deprotection steps.[8][9] This issue is particularly prevalent in hydrophobic sequences.[10]

The Influence of Amino Acid Side Chains

Certain amino acid side chains are notorious for causing solubility problems, even as monomers.

  • Fmoc-Asn-OH & Fmoc-Gln-OH: These derivatives have very low solubility in standard solvents like DMF. The side-chain amide can participate in hydrogen bonding, leading to aggregation. Protecting the side chain with a trityl (Trt) group, as in Fmoc-Asn(Trt)-OH , dramatically improves solubility by preventing this interaction.[1]

  • Bulky Hydrophobic Residues: Amino acids like Valine, Leucine, and Isoleucine, especially when protected, contribute significantly to the overall hydrophobicity of the molecule, making them challenging to dissolve.[11]

Part 2: Troubleshooting Guide & FAQs

This section directly addresses common solubility issues in a practical, question-and-answer format.

Q1: My Fmoc-amino acid won't dissolve in DMF at the standard concentration for my automated synthesizer. What should I do first?

A1: This is a very common issue. Before changing your entire protocol, attempt these immediate remedies in sequence.

  • Verify Solvent Quality: DMF can degrade over time to form dimethylamine and formic acid.[12] Dimethylamine, being a base, can cause premature deprotection of the Fmoc group.[12] Always use fresh, high-purity, peptide-synthesis-grade DMF.

  • Apply Gentle Warming: Warm the solution in a water bath to 30-40°C.[5][13] Increased thermal energy can help overcome the activation energy barrier for dissolution. Avoid excessive heat, which can cause degradation.

  • Use Sonication: Place the vial in a bath sonicator for 5-15 minutes.[13][14] Sonication uses high-frequency sound waves to create and collapse microscopic bubbles (a process called cavitation), which generates powerful shockwaves that break apart solid aggregates and increase the surface area exposed to the solvent.[15]

If these steps fail, the issue may be the intrinsic insolubility of the derivative at that specific concentration.

Q2: I'm observing precipitation in my synthesizer's amino acid vials after they've been sitting for a while. What's happening?

A2: This is likely due to one of three factors:

  • Supersaturation: You may have created a supersaturated solution, perhaps with the help of warming, that is not stable at ambient laboratory temperature. As the solution cools, the compound precipitates out.[13]

  • Temperature Fluctuations: Laboratories can experience temperature shifts. A drop in temperature will decrease the solubility of most compounds, leading to precipitation.[13]

  • Concentration: The concentration required for automated synthesis may simply be too high for that specific derivative in that solvent.[13] Consider lowering the concentration and running a double coupling protocol on your synthesizer to compensate.

Q3: Is NMP a better solvent than DMF for poorly soluble derivatives?

A3: Often, yes. N-methylpyrrolidone (NMP) is more polar than DMF and is a superior solvent for solvating the growing peptide chain, which can improve coupling yields.[12] Many chemists prefer it for difficult sequences. However, some reports indicate that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[12] For particularly stubborn cases, a switch to NMP is a standard and effective troubleshooting step.[16]

Q4: My derivative is still insoluble. Can I use a co-solvent?

A4: Absolutely. Using a solvent mixture is a powerful strategy.

  • Dimethyl Sulfoxide (DMSO): Adding a small amount of DMSO (e.g., 5-10% v/v) to DMF or NMP can significantly enhance the solubility of many protected amino acids.[13] DMSO is a highly polar aprotic solvent and is excellent at disrupting the hydrogen bonds that lead to aggregation.[17] It is often used as a "chaotropic agent" to break up secondary structures during synthesis.[3]

  • Dichloromethane (DCM): While primarily used in Boc-based chemistry, DCM can sometimes be used in mixtures. However, it is generally avoided in Fmoc chemistry because it can react slowly with the piperidine used for deprotection.[12]

The workflow below outlines a systematic approach to troubleshooting solubility.

G start Problem: Protected AA Fails to Dissolve check_solvent Step 1: Verify & Assist - Use fresh, high-purity solvent - Gentle Warming (30-40°C) - Sonication (5-15 min) start->check_solvent is_dissolved1 Is it dissolved? check_solvent->is_dissolved1 change_solvent Step 2: Change Primary Solvent - Switch from DMF to NMP - Consider DCM (Boc-only) is_dissolved1->change_solvent No success Success: Proceed with Synthesis is_dissolved1->success Yes is_dissolved2 Is it dissolved? change_solvent->is_dissolved2 add_cosolvent Step 3: Use Co-Solvents - Add 5-10% DMSO to DMF/NMP - Explore other mixtures (e.g., with TFE/HFIP) is_dissolved2->add_cosolvent No is_dissolved2->success Yes is_dissolved3 Is it dissolved? add_cosolvent->is_dissolved3 advanced Step 4: Advanced Strategies - Lower concentration & double couple - Use solubility-enhancing side-chain protection (e.g., Trt for Asn/Gln) is_dissolved3->advanced No is_dissolved3->success Yes fail Consult Literature for Specialized Protocols advanced->fail

Caption: Troubleshooting workflow for derivative solubilization.

Q5: Are there specific amino acid derivatives I should be extra cautious with?

A5: Yes. As mentioned, Fmoc-Asn-OH and Fmoc-Gln-OH are notoriously difficult. The use of trityl (Trt) side-chain protection is the standard, authoritative solution and significantly improves their solubility in DMF.[1] The table below summarizes key solvents and highlights problematic derivatives.

SolventPrimary UseKey Properties & Considerations
DMF (Dimethylformamide)Fmoc & Boc SPPSGood general solvent, but can degrade to dimethylamine.[12] Always use high-purity, amine-free grade.
NMP (N-methylpyrrolidone)Fmoc & Boc SPPSMore polar and often a better solvent than DMF for difficult sequences.[12][16]
DCM (Dichloromethane)Boc SPPSExcellent swelling for polystyrene resins. Rarely used in Fmoc chemistry due to reactivity with piperidine.[12]
DMSO (Dimethyl Sulfoxide)Co-solvent / AdditiveHighly polar. Excellent for disrupting aggregation.[17] Use as a 5-10% additive in DMF or NMP for stubborn compounds.

Table 1: Common Solvents and Considerations for Protected Amino Acids

Problematic DerivativeRecommended SolutionRationale
Fmoc-Asn-OH Use Fmoc-Asn(Trt)-OH instead.The bulky Trityl group on the side-chain amide prevents intermolecular hydrogen bonding, dramatically increasing solubility in DMF.[1]
Fmoc-Gln-OH Use Fmoc-Gln(Trt)-OH instead.Similar to Asparagine, the Trityl protecting group is critical for preventing aggregation and improving solubility.[1]
Fmoc-Arg(Pbf)-OH Can be difficult. Ensure high-purity solvent. Sonication and gentle warming are often required. Consider using NMP.The bulky Pbf group combined with the guanidinium side chain can lead to complex aggregation behavior.

Table 2: Common Problematic Derivatives and Standard Solutions

Part 3: Essential Experimental Protocols

Adopting a systematic, evidence-based approach is crucial. Never commit your entire batch of a valuable derivative to a solvent that has not been tested.

Protocol 1: Small-Scale Solubility Test

Objective: To determine a suitable solvent for a protected amino acid derivative using a minimal amount of material.

Materials:

  • Lyophilized protected amino acid derivative (1-3 mg)

  • Selection of high-purity solvents (e.g., DMF, NMP, DMSO)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aliquot: Weigh approximately 1-2 mg of the lyophilized powder into a clean, dry vial. It is critical to allow the container to warm to room temperature before opening to prevent condensation.[14][18]

  • Initial Solvent Addition: Add a small, precise volume of your primary solvent of choice (e.g., DMF) to achieve the target concentration (e.g., 0.2 M).

  • Vortex: Vigorously vortex the mixture for 1-2 minutes.[13] Visually inspect for undissolved particles.

  • Sonication: If solids remain, place the vial in a bath sonicator for 5-10 minutes.[14]

  • Gentle Warming: If still unsuccessful, warm the vial in a water bath (30-40°C) for 5 minutes, followed by vortexing.[18]

  • Evaluate: If the solution is clear and particle-free, the solvent is suitable at that concentration.

  • Troubleshoot: If the derivative remains insoluble, repeat steps 2-6 in a new vial with a different solvent (e.g., NMP) or a co-solvent mixture (e.g., DMF with 10% DMSO).

  • Documentation: Carefully record the solvent, concentration, and conditions that resulted in complete dissolution.

Part 4: Advanced Strategies & Preventative Measures

For truly "difficult" sequences where aggregation occurs on the resin during synthesis, monomer solubility is only part of the battle. The following strategies are employed to prevent on-resin aggregation.

Backbone Protection & Structure-Disrupting Elements

The most effective way to prevent aggregation is to disrupt the hydrogen bonding network that causes it.[8]

  • Pseudoprolines (Di-peptides): These are dipeptide derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, mimicking the structure-breaking properties of Proline.[8][19] Incorporating a pseudoproline dipeptide every 6-7 residues can effectively disrupt β-sheet formation and improve synthesis outcomes.[8]

  • Dmb/Hmb Groups: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group onto the backbone amide nitrogen of an amino acid physically blocks hydrogen bond formation.[8][19] This strategy has been shown to dramatically improve the synthesis of long and difficult peptides.[20]

Caption: Mechanism of aggregation disruption by backbone protection.
Use of Chaotropic Salts

In some cases, washing the resin with solutions containing chaotropic salts like LiCl or NaClO4 can help break up aggregates that have already formed, allowing subsequent coupling reactions to proceed more efficiently.[8][19]

By understanding the fundamental chemistry, applying systematic troubleshooting, and utilizing advanced preventative strategies, you can overcome the majority of solubility challenges encountered with protected amino acid derivatives, leading to higher purity, better yields, and more successful synthetic outcomes.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from AAPPTEC. [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from Labinsights. [Link]

  • Hyde, C., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. [Link]

  • C&EN. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from C&EN. [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from LifeTein. [Link]

  • Thompson, R. E., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health. [Link]

  • Chinese Peptide Company. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences". Retrieved from Chinese Peptide Company. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from GenScript. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from SB-PEPTIDE. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Bofill, R., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry. [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from Biotage. [Link]

  • ACS Publications. (2025, September 17). Solubility of Fmoc-l-Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from ResearchGate. [Link]

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from Taylor & Francis Online. [Link]

  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from NIH. [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from Activotec. [Link]

  • ResearchGate. (2019, June 5). How best can I remove Fmoc from a peptide to expose the N-terminal? Retrieved from ResearchGate. [Link]

  • CEM Corporation. (n.d.). A new green solvent for solid phase peptide synthesis. Retrieved from CEM Corporation. [Link]

  • Wiley Online Library. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from Wiley Online Library. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2015, December 22). Formation of Amino Acids on the Sonolysis of Aqueous Solutions Containing Acetic Acid, Methane, or Carbon Dioxide, in the Presence of Nitrogen Gas. The Journal of Physical Chemistry A. [Link]

  • The Bumbling Biochemist. (2025, March 21). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from YouTube. [Link]

Sources

Technical Support Center: Capping Unreacted Amines in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic insights, troubleshooting workflows, and validated protocols for resolving incomplete coupling reactions via amine capping.

Core Principles & SPPS Workflow

In solid-phase peptide synthesis (SPPS), coupling reactions rarely achieve 100% completion due to steric hindrance or resin aggregation. If unreacted primary amines are left exposed, they will react in subsequent cycles, generating 1[1]. Because these impurities are structurally and chromatographically similar to the target peptide, they are notoriously difficult to separate during final HPLC purification[2].

To prevent this, a capping step is introduced to permanently acetylate the unreacted amines, terminating their elongation.

SPPS_Workflow Start Start Synthesis Cycle Deprotect Fmoc Deprotection (Piperidine/DMF) Start->Deprotect Coupling Amino Acid Coupling (Activator + Base) Deprotect->Coupling Kaiser Kaiser Test (Primary Amine Check) Coupling->Kaiser Capping Capping Step (Ac2O / Base) Kaiser->Capping Positive (Incomplete) Next Next Cycle Kaiser->Next Negative (Complete) Capping->Kaiser Re-test for Validation

Logical SPPS workflow highlighting the capping step to prevent deletion sequences.

Frequently Asked Questions (Mechanistic Insights)

Q1: What is the chemical causality behind the standard Ac₂O / Base capping mixture? A1: Acetic anhydride ( Ac2​O ) acts as a highly reactive electrophile that rapidly acetylates primary amines. A base, typically3[3], is required to neutralize the acetic acid byproduct, driving the reaction forward. Pyridine also acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate.

Q2: When should I add HOBt to my capping cocktail? A2: While standard Ac2​O /Base mixtures are effective, they can be overly harsh. Adding Hydroxybenzotriazole (HOBt) generates an active OBt-acetate ester. This intermediate is a milder acetylating agent that 4[4] and limits unwanted O-acetylation on sensitive side chains.

Troubleshooting Guide

Issue 1: Premature Fmoc Cleavage During Capping
  • Symptoms: Unexpectedly high yield of the next amino acid, sequence scrambling, or double-incorporation.

  • Causality: While the Fmoc protecting group is generally stable to acidic conditions, the basicity of DIEA or Pyridine in the capping mixture can occasionally5[5] on sensitive sequences (e.g., after coupling Arg, Glu, or Gln).

  • Solution: Substitute standard capping with a milder HOBt-mediated mixture (0.5 M Ac2​O , 0.125 M DIEA, and 0.015 M HOBt in NMP)[4].

Issue 2: Unwanted Side-Chain Modifications (O-Acetylation)
  • Symptoms: Mass spectrometry reveals +42 Da adducts on peptides containing unprotected Ser, Thr, or Tyr, or modified Arginine residues.

  • Causality: Over-exposure to Ac2​O can lead to the 6[6]. This is severely exacerbated if highly nucleophilic catalysts like DMAP are mistakenly added to the capping mixture.

  • Solution: Strictly avoid DMAP during capping. If O-acetylation occurs, it can sometimes be reversed by brief treatment with hydrazine, though prevention via HOBt-buffered capping is preferred.

Issue 3: Persistent Positive Kaiser Test After Capping
  • Symptoms: Resin remains blue (indicating free amines) even after 30 minutes of capping.

  • Causality: Severe peptide aggregation or steric hindrance prevents the capping reagents from accessing the reactive core sites within the resin matrix.

  • Solution: Introduce chaotropic agents or7[7] to disrupt hydrogen bonding and swell the resin.

Validated Experimental Protocols

To ensure trustworthiness, the capping procedure must be a self-validating system . Protocol 1 executes the chemical block, and Protocol 2 provides immediate colorimetric validation.

Protocol 1: Standard Acetic Anhydride Capping
  • Objective: Permanently acetylate unreacted primary amines.

  • Resin Washing: After an incomplete coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3 × 10 mL per gram of resin) to 1[1].

  • Reagent Preparation: Prepare a fresh capping solution. A standard ratio is3[3] (Pyridine or DIEA) relative to the resin's substitution loading. (Example for 1g resin at 0.5 mmol/g: 25 mmol Ac2​O and 25 mmol Pyridine in DMF).

  • Reaction: Add the capping solution to the resin. Gently agitate at room temperature for 8[8].

  • Purge and Wash: Drain the capping solution and wash the resin with DMF (4 × 10 mL/g) to remove all excess reagents.

  • Validation: Proceed immediately to Protocol 2.

Protocol 2: Kaiser Test (Validation System)
  • Objective: Colorimetric validation of amine absence. Ninhydrin reacts with free primary amines to form Ruhemann's purple.

  • Take a few beads of the washed resin and place them in a glass test tube.

  • Add 2-3 drops of each Kaiser test reagent (Ninhydrin, Phenol, and Potassium Cyanide solutions).

  • Heat the test tube at 1[1].

  • Interpretation:

    • Yellow/Colorless: Capping is complete. The self-validating system confirms no free amines remain. Proceed to the next Fmoc deprotection cycle.

    • Blue/Purple: Capping is incomplete[9]. Repeat Protocol 1 or investigate steric hindrance.

Quantitative Data: Capping Reagent Optimization

Capping Reagent SystemBase / CatalystReaction TimePrimary OutcomeRisk Profile
Ac2​O (50 eq) Pyridine (50 eq)30 minStandard acetylation of free aminesModerate (O-acetylation risk on sensitive residues)
Ac2​O (50 eq) DIEA (50 eq)30 minStandard acetylationModerate (Premature Fmoc cleavage on specific sequences)
Ac2​O (0.5 M) DIEA (0.125 M) + HOBt (0.015 M)5-15 minMild acetylation via OBt-acetateLow (Minimizes Fmoc cleavage and side reactions)
Ac2​O (Excess) DMAP (Catalytic)< 10 minAggressive acetylationHigh (Severe O-acetylation and racemization)

References

  • Nowick Laboratory, UC Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis."[Link]

  • PubMed. "Side reactions in solid-phase peptide synthesis and their applications." [Link]

  • Google Patents. "US11028123B2 - Capping of unprotected amino groups during peptide synthesis."
  • ResearchGate. "Role of capping in peptide synthesis." [Link]

  • Methods and protocols of modern solid phase peptide synthesis. "Capping and Aggregation." [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Purity of Cyclopentylglycine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Cyclopentylglycine

In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and patient safety.[1][2] Cyclopentylglycine, a non-proteinogenic amino acid, is a chiral building block incorporated into various peptide and non-peptide drug candidates. Its three-dimensional structure means it exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, regulatory authorities mandate rigorous control and accurate quantification of the enantiomeric composition of chiral drugs. This guide provides an in-depth, scientifically grounded protocol for the determination of cyclopentylglycine's enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC), compares it with viable alternative methods, and underscores the principles of method validation that ensure data integrity.

Pillar 1: The Cornerstone of Separation - Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the preeminent technique for the analytical and preparative separation of enantiomers due to its robustness, versatility, and wide applicability.[3][4][5] The principle of chiral HPLC hinges on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This interaction forms transient, diastereomeric complexes with different energy states, leading to different retention times and, thus, separation.

The Causality Behind Experimental Choices: Selecting the Right Chiral Stationary Phase

The success of a chiral separation is overwhelmingly dependent on the selection of the appropriate CSP. For underivatized amino acids like cyclopentylglycine, which are zwitterionic and polar, several classes of CSPs are effective.

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin or vancomycin, are exceptionally useful for the direct separation of underivatized amino acids.[6][7] They possess a complex three-dimensional structure with multiple chiral centers and functional groups (ionic, hydroxyl, amide) that can engage in various interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[7] The teicoplanin-based CSPs, in particular, have demonstrated broad enantioselectivity for a wide range of amino acids and are compatible with reversed-phase and polar organic mobile phases, making them highly versatile and compatible with mass spectrometry (MS).[7][8] Given the non-aromatic, cyclic, and polar nature of cyclopentylglycine, a teicoplanin-based CSP represents a logical and scientifically sound starting point for method development.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are among the most widely used CSPs, offering broad enantiorecognition capabilities.[5] While highly effective, they are often used with non-polar mobile phases (normal-phase chromatography) for many applications. For amino acids, derivatization (e.g., with Fmoc-Cl) is a common strategy to enhance their hydrophobicity and improve resolution on these columns in reversed-phase mode.[9]

  • Ligand Exchange Chromatography (LEC): This technique utilizes a CSP coated with a chiral ligand (often an amino acid) and a mobile phase containing a metal ion (e.g., Cu²⁺). Enantiomeric resolution is achieved through the formation of diastereomeric ternary complexes between the stationary phase ligand, the metal ion, and the analyte enantiomers.[8] While effective, the mobile phases can be less conventional and potentially corrosive to the HPLC system.

For this guide, we will focus on a direct method using a macrocyclic glycopeptide CSP, as it obviates the need for derivatization, thereby simplifying sample preparation and eliminating a potential source of analytical error or racemization.[7]

Experimental Protocol: A Validated Chiral HPLC Method for Cyclopentylglycine

This protocol describes a robust, self-validating system for the determination of the enantiomeric purity of cyclopentylglycine. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.

Chromatographic System and Conditions
ParameterRecommended Condition/ValueRationale
HPLC System HPLC or UHPLC with UV DetectorStandard system for pharmaceutical analysis. UHPLC offers faster analysis and higher resolution.
Chiral Stationary Phase Astec® CHIROBIOTIC® T (Teicoplanin-based)Proven broad selectivity for underivatized amino acids, including cyclic and aliphatic ones.[7]
Column Dimensions 250 mm x 4.6 mm, 5 µm particle sizeStandard dimensions providing a good balance of efficiency and backpressure.
Mobile Phase Methanol / Water / Formic Acid (70:30:0.02, v/v/v)A simple, LC-MS compatible mobile phase effective for separating a wide range of amino acids on this CSP.[7] The small amount of acid improves peak shape for the zwitterionic analyte.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run time.
Column Temperature 25 °CControlled temperature ensures retention time stability. Some separations benefit from sub-ambient temperatures to enhance resolution.
Detection Wavelength 210 nmCyclopentylglycine lacks a strong chromophore; detection at low UV wavelengths is necessary.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate signal.
Analyte Concentration 1.0 mg/mL in mobile phaseA typical concentration for assay and impurity analysis.
Sample and Standard Preparation
  • System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of racemic (D/L)-cyclopentylglycine in the mobile phase. This solution is used to verify the performance of the chromatographic system.

  • Test Sample Solution: Accurately weigh and dissolve the cyclopentylglycine sample to be tested in the mobile phase to a final concentration of 1.0 mg/mL.

  • Standard Solution (for quantitation of minor enantiomer): Prepare a stock solution of the undesired cyclopentylglycine enantiomer. Serially dilute to a concentration corresponding to the specification limit (e.g., 0.1% of the Test Sample Solution concentration, which would be 1.0 µg/mL).

Method Validation: A Self-Validating System

Every protocol must be a self-validating system. The following parameters should be assessed according to ICH Q2(R1) guidelines to demonstrate the method is fit for its intended purpose.

  • Specificity: Inject the system suitability solution. The method is specific if the two enantiomer peaks are baseline-resolved from each other (Resolution (Rs) > 1.5).

  • Linearity: Prepare a series of at least five concentrations of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Spike the main enantiomer sample with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% - 102.0%.

  • Precision (Repeatability & Intermediate Precision): Repeatability is assessed by analyzing six replicate preparations of the test sample. Intermediate precision is assessed by having a different analyst perform the analysis on a different day with a different instrument. The Relative Standard Deviation (RSD) should be < 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of the undesired enantiomer that can be detected, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[10]

  • Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and evaluate the impact on resolution and quantification. The method is robust if the results remain reliable.

Data Analysis

The percentage of the undesired enantiomer in the test sample is calculated using the area percent method:

% Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100

Workflow for Chiral HPLC Analysis of Cyclopentylglycine

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_validation System & Method Validation cluster_data Data Processing & Reporting Sample Weigh & Dissolve Cyclopentylglycine Sample (1.0 mg/mL) HPLC Inject into HPLC System - Chirobiotic T Column - Mobile Phase:  MeOH/H2O/FA - UV Detection @ 210 nm Sample->HPLC Racemic Prepare Racemic Standard (System Suitability) SST System Suitability Test (Inject Racemic Std) Resolution > 1.5? Racemic->SST ImpurityStd Prepare Undesired Enantiomer Standard (for LOQ/Linearity) Validation Perform Full Validation (Specificity, Linearity, Accuracy, Precision, LOQ) ImpurityStd->Validation Integrate Integrate Peak Areas of Both Enantiomers HPLC->Integrate SST->HPLC Proceed if Pass Validation->HPLC Calculate Calculate % Enantiomeric Purity Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for Chiral HPLC Analysis of Cyclopentylglycine.

Pillar 2: A Comparative Look at Alternative Methodologies

While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer alternative or complementary capabilities. The choice of method depends on factors like the volatility of the analyte, required sensitivity, and available instrumentation.[11]

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[12] For non-volatile amino acids like cyclopentylglycine, derivatization is mandatory to increase their volatility. This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.

  • Causality: The derivatization renders the amino acid volatile enough to be partitioned between the gaseous mobile phase and the chiral stationary phase.

  • Trustworthiness: A significant drawback is the risk of racemization during the derivatization steps, which can lead to an overestimation of the enantiomeric impurity.[12] This risk must be carefully evaluated and controlled.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[11] Separation is achieved by adding a chiral selector to the background electrolyte. For amino acids, cyclodextrins and their derivatives are the most common chiral selectors.

  • Causality: The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which alters their electrophoretic mobility, leading to separation.

  • Trustworthiness: Method development can be complex, requiring optimization of buffer pH, chiral selector type and concentration, and applied voltage.

Performance Comparison: HPLC vs. GC vs. CE

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning with a Chiral Stationary Phase (CSP).Partitioning of volatile derivatives between gas mobile phase and a CSP.Differential migration in an electric field due to interaction with a chiral selector in the buffer.
Sample Prep Direct injection of dissolved sample (for direct methods).Derivatization required (esterification/acylation).Direct injection of dissolved sample.
Risk of Racemization Low (for direct methods).High during derivatization.Low.
Typical Resolution (Rs) > 1.5 (Good to Excellent)> 2.0 (Excellent)Variable, can be very high.
Analysis Time 10 - 30 minutes15 - 40 minutes5 - 20 minutes
Sensitivity (LOD/LOQ) Typically 0.05% - 0.1% for the minor enantiomer.[13]Can be very high (sub-0.1%) with sensitive detectors (e.g., MS).High, but can be limited by small injection volumes.
Solvent Consumption Moderate to HighLowVery Low
Key Advantage Versatility and robustness ; established as the primary technique.[3]High resolution for volatile compounds.High efficiency, low sample/solvent use.
Key Disadvantage Higher solvent consumption compared to CE.Mandatory derivatization and risk of racemization.[12]Method development can be more complex; lower loading capacity.

Decision-Making Framework for Method Selection

Method_Selection Start Start: Determine Enantiomeric Purity of Cyclopentylglycine Q_HPLC_Available Is Chiral HPLC readily available and established? Start->Q_HPLC_Available Q_Volatile Is analyte volatile or easy to derivatize? Q_Low_Solvent Is minimizing solvent and sample use a high priority? Q_Volatile->Q_Low_Solvent No Use_GC Consider Chiral GC. Validate for racemization. Q_Volatile->Use_GC Yes Q_HPLC_Available->Q_Volatile No Use_HPLC Use Chiral HPLC. (Recommended Primary Method) Q_HPLC_Available->Use_HPLC Yes Q_Low_Solvent->Use_HPLC No (Re-evaluate HPLC options) Use_CE Consider Chiral CE. Q_Low_Solvent->Use_CE Yes

Sources

The Enduring Guardian: A Technical Guide to the Strategic Advantages of Cbz Protection in Complex Synthetic Routes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, the choice of a protecting group is a strategic decision that can dictate the success or failure of a complex campaign. Among the pantheon of amine protecting groups, the Carboxybenzyl (Cbz or Z) group, a veteran of synthetic chemistry introduced by Bergmann and Zervas in 1932, continues to be a cornerstone, particularly in solution-phase peptide synthesis and the assembly of complex natural products.[1][2] This guide offers an in-depth, data-supported comparison of the Cbz group with its common alternatives, providing the rationale and experimental support for its strategic deployment.

The Cbz Group: A Profile of Robust Stability and Orthogonality

The Cbz group, a benzyloxycarbonyl moiety, shields the nucleophilic character of an amine by converting it into a carbamate.[3] Its enduring appeal stems from a unique combination of stability and selective lability.

Key Advantages of Cbz Protection:

  • Broad Chemical Stability: The Cbz group is remarkably stable under a wide range of conditions, including basic and mildly acidic media, which allows for extensive synthetic manipulations on other parts of the molecule.[3][4]

  • Orthogonality to Common Protecting Groups: The true strategic power of the Cbz group lies in its orthogonality to the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group.[1][5] This mutual exclusivity in deprotection conditions is the bedrock of modern multi-step synthesis, enabling the selective unmasking of specific amine functionalities in the presence of others.[1]

  • Mild and Selective Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[4] This method is exceptionally mild, proceeding under neutral pH and at room temperature, thereby preserving the integrity of acid- or base-sensitive functional groups elsewhere in the molecule.[4]

  • Enhanced Crystallinity: The introduction of the Cbz group often imparts increased crystallinity to the protected compound, which can significantly facilitate purification by crystallization.[3][6]

Head-to-Head Comparison: Cbz vs. Boc and Fmoc

The choice between Cbz, Boc, and Fmoc is dictated by the specific demands of the synthetic route. The following table provides a quantitative comparison to guide this critical decision.

FeatureCbz (Carboxybenzyl) Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Structure Benzyl-O-(C=O)-t-Butyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Typical Protection Yield >90%[5]>95%>95%
Typical Deprotection Yield >95%[5]>95%>95%
Deprotection Conditions Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4]Strong Acid (e.g., TFA, HCl)[5]Base (e.g., 20% Piperidine in DMF)[5]
Stability to Strong Acid (e.g., TFA) Stable[3]Labile[5]Stable
Stability to Base (e.g., Piperidine) Stable[3]Stable[7]Labile[5]
Stability to Hydrogenolysis Labile[4]Stable[7]Stable under some conditions, but can be labile[8]
Key Advantage Robustness and orthogonality to acid- and base-labile groups; ideal for solution-phase synthesis.[9]Well-suited for solid-phase peptide synthesis (SPPS); orthogonal to Cbz and Fmoc.[9]Milder final cleavage conditions in SPPS compared to Boc; orthogonal to acid-labile groups.[10]
Potential Side Reactions Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[11]Formation of tert-butyl cation can lead to alkylation of sensitive residues (e.g., Trp, Met).[9]Diketopiperazine formation at the dipeptide stage; aspartimide formation.[8]

Strategic Application in Complex Synthesis: The Total Synthesis of (+)-Saxitoxin

The total synthesis of the potent neurotoxin (+)-Saxitoxin by Fukuyama and coworkers provides a compelling case study for the strategic deployment of the Cbz group. Saxitoxin's intricate structure features multiple nitrogen-containing functional groups, demanding a sophisticated protecting group strategy.

In their synthetic route, a key intermediate possessed two guanidine moieties that needed to be protected. The researchers chose Cbz groups for this purpose. This decision was critical because the subsequent steps involved strongly acidic conditions to effect a cyclization reaction.[9] Had an acid-labile protecting group like Boc been used, it would have been prematurely cleaved, leading to undesired side reactions. The Cbz groups, being stable to these acidic conditions, effectively shielded the guanidine nitrogens, allowing the desired transformation to proceed.[9] Only at a later stage were the Cbz groups cleanly removed via hydrogenolysis to reveal the free guanidines, which were then poised for the final ring-closing steps.[9]

The following diagram illustrates a simplified workflow inspired by such a synthetic strategy, highlighting the orthogonal removal of Boc and Cbz protecting groups.

G A Molecule with Boc- and Cbz-protected -NH2 groups B Selective Boc Deprotection A->B TFA C Intermediate with free -NH2 and Cbz-protected -NH2 B->C D Further Synthetic Transformations C->D Various Reagents E Selective Cbz Deprotection D->E H2, Pd/C F Final Product with two free -NH2 groups E->F

Caption: Orthogonal deprotection workflow of Boc and Cbz groups.

Experimental Protocols

Protocol 1: Cbz Protection of an Amine

This protocol describes the protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Amine substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in a suitable solvent system, such as a mixture of DCM and water.

  • Add sodium carbonate (2.0 equiv) to the mixture and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Separate the organic layer and wash the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • Cbz-protected substrate (1.0 equiv)

  • Palladium on carbon (Pd/C, 10% w/w, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.

Conclusion

The Carboxybenzyl protecting group, with its robust stability, mild deprotection conditions, and crucial orthogonality to other widely used protecting groups, remains an indispensable tool in the arsenal of the synthetic chemist. Its strategic application, as exemplified in the synthesis of complex molecules like Saxitoxin, underscores its value in navigating the challenges of modern organic synthesis. A thorough understanding of its advantages and limitations allows researchers, scientists, and drug development professionals to design more efficient and elegant synthetic routes to their target molecules.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • National Center for Biotechnology Information. Introduction to Peptide Synthesis. Available at: [Link]

  • ACS Publications. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Available at: [Link]

  • Vaia. Protecting Groups: Boc, Cbz, Amine. Available at: [Link]

  • National Center for Biotechnology Information. Developing deprotectase biocatalysts for synthesis. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Available at: [Link]

  • ACS Publications. Enantioselective Synthesis of N-Cbz-Protected 6-Amino-6-deoxymannose, -talose, and -gulose. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • ACS Publications. Synthesis of Saxitoxin and Its Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Preparation of Mono-Cbz Protected Guanidines. Available at: [Link]

  • National Center for Biotechnology Information. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Available at: [Link]

Sources

Engineering Peptide Therapeutics: A Comparative Guide on Cyclopentylglycine (Cpg) vs. Natural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug development: the inherent fragility and conformational promiscuity of natural linear peptides. While canonical amino acids provide the foundational language for biological interactions, their therapeutic utility is often severely limited by rapid proteolytic degradation and off-target binding.

To bridge the gap between small molecules and biologics, we must engineer structural constraints. Cyclopentylglycine (Cpg) —a non-canonical, sterically constrained aliphatic amino acid—serves as a powerful tool in this endeavor. This guide objectively compares the biological activity of Cpg-containing peptides against their natural counterparts, detailing the mechanistic causality behind their performance and providing self-validating protocols for your laboratory workflows.

The Mechanistic Imperative for Non-Canonical Amino Acids

Natural amino acids like Leucine or Alanine possess highly flexible side chains that allow peptides to adopt multiple conformations in solution. This flexibility is thermodynamically costly upon target binding (high entropic penalty) and leaves the amide backbone exposed to enzymatic cleavage.

By substituting a natural aliphatic residue with Cyclopentylglycine, we introduce a bulky cyclopentyl ring directly adjacent to the α -carbon. This specific structural modification limits the permissible ϕ and ψ dihedral angles of the peptide backbone. The causality here is twofold:

  • Conformational Pre-organization: The steric bulk forces the peptide into a restricted conformational space (often favoring β -turns or stabilizing macrocycles), reducing the entropic cost of receptor binding.

  • Proteolytic Shielding: The bulky side chain physically blocks the active sites of endopeptidases from accessing the vulnerable amide bonds.

G A Natural Amino Acid (e.g., Leucine, Alanine) B Cyclopentylglycine (Cpg) Substitution A->B Structural Engineering C Steric Constraint & Reduced Conformational Freedom B->C D Increased Side-Chain Bulk & Hydrophobicity B->D E Protease Shielding (Extended Half-Life) C->E F Altered Target Affinity (Pocket-Dependent) C->F D->F

Logical flow of how Cpg substitution alters peptide structure and downstream biological activity.

Comparative Biological Activity: Cpg vs. Wild-Type

The decision to incorporate Cpg must be driven by structural biology, as its bulky nature acts as a double-edged sword depending on the target binding pocket.

Receptor Affinity and Selectivity

When the target receptor features a wide, hydrophobic binding pocket, Cpg can drastically enhance affinity. For example, in the development of macrocyclic ligands for Cadherin-2 (CDH2), replacing a natural Leucine with Cpg (alongside other modifications to form the NCBP-4 peptide) improved the binding affinity ( Kd​ ) from 53 nM to 29 nM (1[1]). Similarly, in Melanocortin receptor antagonists, substituting the natural β -Ala-His dipeptide with Gly-Cpg yielded GXH-38B, a highly potent and selectively targeted MC1R antagonist (2[2]).

Conversely, if the binding pocket is narrow, Cpg will cause a steric clash. In the optimization of MLL1/WDR5 protein-protein interaction inhibitors, replacing a natural Alanine with Cpg in the P1 pocket decreased binding affinity by 15-fold, proving that Cpg cannot universally replace smaller aliphatic residues without structural validation (3[3]).

Proteolytic Resistance

The most profound advantage of Cpg over natural amino acids is its ability to confer enzymatic stability. Proteases typically engage peptides in extended β -strand conformations. By restricting this accessibility, Cpg effectively blinds the protease to the peptide backbone. In the CDH2 study mentioned above, the wild-type macrocycle exhibited a half-life of merely 5 minutes when exposed to chymotrypsin. The Cpg-modified variant (NCBP-4) demonstrated a 40-fold increase in stability, achieving a half-life of 200 minutes (1[1]).

Quantitative Data Comparison
Peptide / Target SystemAmino Acid at Key PositionBinding Affinity ( Kd​ or IC50​ )Proteolytic Half-Life ( t1/2​ )Biological Effect
CBP (CDH2) Leucine (WT) Kd​ = 53 nM~5 minBaseline binding
NCBP-4 (CDH2) Cyclopentylglycine (Cpg) Kd​ = 29 nM~200 minEnhanced affinity & extreme stability
GXH-15 (MC1R) β -Ala-His (WT motif) IC50​ = 8.2 μ MN/AWeak antagonist
GXH-38B (MC1R) Gly-CpgPotent (High Affinity)N/AHighly selective MC1R antagonist
MLL1 Peptide Alanine (WT) Ki​ = 120 nMN/ABaseline binding
Peptidomimetic 4i Cyclopentylglycine (Cpg)Decreased 15-foldN/ASteric clash in P1 pocket

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step to explain why standard peptide protocols must be adapted for Cpg.

G S1 1. SPPS Synthesis (Double Coupling for Cpg) S2 2. LC-MS Purity Check (Self-Validation >95%) S1->S2 S3 3. Protease Incubation (50:1 Peptide:Enzyme) S2->S3 S4 4. Time-Course Quench (0, 5, 15, 30, 60 min) S3->S4 S5 5. LC-MS/MS Quant & t1/2 Calculation S4->S5

Self-validating workflow for synthesizing and evaluating the proteolytic stability of Cpg-peptides.

Protocol 4.1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Cpg-Peptides

Because the amine of the non-natural Cpg residue is highly sterically hindered by the cyclopentyl group, standard single-coupling cycles will inevitably result in incomplete amide bond formation and deletion sequences (4[4]).

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min).

  • Double Coupling (Critical Step):

    • Causality: To overcome the steric hindrance of Cpg, utilize a highly reactive coupling reagent (HATU) rather than standard HBTU, and perform the coupling twice with fresh reagents.

    • Action: Add 4 eq Fmoc-Cpg-OH, 4 eq HATU, and 8 eq DIPEA in DMF. React for 60 minutes. Drain, wash, and repeat the exact coupling step a second time.

  • Capping: Cap unreacted amines using 10% acetic anhydride/10% DIPEA in DMF to prevent the propagation of deletion sequences, ensuring any failed sequences are permanently truncated and easily separated during purification.

  • Cleavage & Validation: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Self-Validation: Before proceeding to any biological assay, analyze the crude peptide via LC-MS. Do not proceed unless the target mass constitutes >95% of the total ion chromatogram (TIC) area.

Protocol 4.2: LC-MS/MS Validated Proteolytic Degradation Assay

This assay compares the stability of the WT peptide against the Cpg-modified variant.

  • Preparation: Dissolve the purified peptides in PBS (pH 7.4) to a final concentration of 100 μ M.

  • Internal Standard Spike (Self-Validation): Spike the quench buffer (1% Formic Acid in 50% Acetonitrile) with 1 μ M of a stable heavy-isotope labeled reference peptide.

    • Causality: This internal standard normalizes any variance in mass spectrometer ionization efficiency across different time points, ensuring that the calculated degradation rate is a true reflection of biological stability, not instrument drift.

  • Enzyme Addition: Add Chymotrypsin to achieve a 50:1 (w/w) peptide-to-protease ratio.

    • Causality: This specific ratio ensures pseudo-first-order kinetics, allowing for accurate calculation of the half-life without saturating the enzyme (1[1]).

  • Time-Course Quenching: At intervals of T=0,5,15,30,60,120,200 minutes, extract a 20 μ L aliquot and immediately mix it with 20 μ L of the spiked quench buffer to permanently halt enzymatic activity.

  • Data Analysis: Analyze via LC-MS/MS. Plot the natural log of the normalized intact peptide area against time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life is calculated ( t1/2​=ln(2)/k ).

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Engineering Peptide Therapeutics: The Impact of Non-Proteinogenic Amino Acids on Stability and Potency

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I approach peptide drug optimization not merely as a sequence substitution exercise, but as a biophysical engineering challenge. Peptides possess exceptional target specificity and low toxicity, yet their clinical translation is historically bottlenecked by rapid proteolytic clearance and poor membrane permeability[1].

To overcome these pharmacokinetic limitations, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of modern drug design. By stepping outside the 20 canonical amino acids, we can fundamentally alter the thermodynamic and kinetic landscape of a peptide[1]. This guide objectively compares the mechanistic impact of key NPAAs on peptide stability and potency, supported by self-validating experimental protocols.

Mechanistic Innovations: How NPAAs Redefine Peptide Properties

The failure of native peptides in vivo is rarely due to a lack of potency; it is a failure of survivability. Endogenous proteases are highly evolved to recognize and cleave specific L-amino acid sequences. NPAAs disrupt this recognition through three primary mechanisms:

A. Stereochemical Shielding: D-Amino Acids

Proteases are stereospecific enzymes. By substituting a natural L-amino acid with its D-enantiomer, we invert the stereocenter at the α-carbon. This creates profound steric hindrance, preventing the peptide backbone from properly aligning within the protease's catalytic triad. While D-amino acids drastically extend in vivo half-life, they can also alter the peptide's secondary structure, occasionally abrogating target receptor affinity unless utilized in a mirror-image phage display or carefully mapped via D-amino acid scanning.

B. Conformational Rigidity: Alpha-Aminoisobutyric Acid (Aib)

Aib is an α-dimethyl-substituted non-natural amino acid. By replacing the α-hydrogen (found in alanine) with a second methyl group, Aib severely restricts the allowable ϕ and ψ dihedral angles of the peptide backbone, strongly inducing and stabilizing α-helical conformations[2]. A landmark application of Aib is in GLP-1 receptor agonists (e.g., Semaglutide). Native GLP-1 is cleaved at position 8 (Alanine) by Dipeptidyl Peptidase-4 (DPP-4) in under 2 minutes[3]. Substituting Ala8 with Aib introduces steric bulk that completely blocks DPP-4 access, extending the drug's half-life to 7 days while maintaining high receptor potency[3].

G Native Native GLP-1 (Ala8) DPP4 DPP-4 Enzyme Native->DPP4 Rapid Binding Degraded Inactive Metabolite (Cleaved at Pos 8) DPP4->Degraded Cleavage (<2 min) Modified Aib-Modified GLP-1 (Semaglutide) Modified->DPP4 Steric Hindrance Active Sustained Receptor Activation Modified->Active Extended Half-life

Caption: Mechanism of DPP-4 resistance in GLP-1 analogs via Aib substitution.

C. Steric Occlusion & Permeability: N-Methylated Amino Acids

N-methylation replaces the amide proton of the peptide bond with a methyl group. Causally, this achieves two critical outcomes:

  • Proteolytic Resistance: The bulky N-methyl group sterically clashes with attacking proteases, shielding the scissile bond[4].

  • Oral Bioavailability: By removing a hydrogen-bond donor, N-methylation significantly reduces the desolvation energy required for the peptide to cross lipophilic cell membranes. Multiple N-methylations can increase oral bioavailability up to 10% (as seen in Veber-Hirschmann peptide analogs)[4].

Quantitative Comparison of NPAA Modifications

To objectively evaluate these modifications, we must look at their aggregate impact on pharmacokinetic and pharmacodynamic profiles.

Modification StrategyRepresentative NPAAPrimary Mechanism of ActionImpact on Plasma Half-LifeImpact on Potency / AffinityOral Bioavailability Potential
Native L-Peptide L-Alanine, L-LysineN/A (Baseline)Minutes (< 2 min for GLP-1)High (Native)< 1%
Stereochemical Inversion D-Amino AcidsEvades stereospecific proteasesHours to DaysVariable (Requires target validation)Low to Moderate
Alpha-Alkylation Aib (α-aminoisobutyric acid)Steric hindrance; induces α-helicityDays (e.g., Semaglutide: 7 days)Maintained or EnhancedModerate
Backbone N-Methylation N-Methyl-PhenylalanineShields amide bond; reduces H-bond donorsHours to DaysTunable (Restricts torsional angles)High (Up to 10%)

Self-Validating Experimental Protocols

Trust in peptide engineering requires robust, self-validating analytical systems. Below are the definitive workflows I utilize to validate the stability and potency of NPAA-modified peptides.

Protocol 1: LC-MS/MS Plasma Stability Assay

Relying solely on fluorescent tags for degradation assays is a critical error, as the tag may remain fluorescent even after the peptide is cleaved. A self-validating system must quantify the intact parent mass using LC-MS/MS, alongside a heat-inactivated plasma control to rule out chemical (non-enzymatic) instability[5].

Step-by-Step Methodology:

  • Preparation: Spike the NPAA-modified peptide and the native control into fresh human plasma to a final concentration of 0.1 mg/mL[5].

  • Incubation & Control: Incubate at 37°C. Simultaneously, run a parallel incubation using heat-inactivated plasma (60°C for 30 mins prior to spiking) as a negative control.

  • Aliquot Extraction: Extract 40 μL aliquots at precise time points (0, 2, 4, 8, 12, 24, and 36 hours)[5].

  • Quenching (Causality Step): Immediately mix the aliquot with 0.05% Trifluoroacetic acid (TFA) in acetonitrile. Why? The sudden drop in pH instantly denatures the proteases, freezing the reaction at the exact time point, while the organic solvent precipitates the plasma proteins[5].

  • Centrifugation: Spin at 12,000 × g for 5 minutes to pellet the crashed proteins. Isolate the supernatant[5].

  • LC-MS/MS Quantification: Analyze the supernatant via LC-MS/MS, tracking the specific MRM (Multiple Reaction Monitoring) transition of the intact peptide mass.

Workflow Step1 1. Incubation Peptide + Human Plasma (37°C) Step2 2. Aliquot Extraction (0, 2, 4, 8, 24, 48 hrs) Step1->Step2 Step3 3. Quenching Add 0.05% TFA / Crash Proteins Step2->Step3 Step4 4. Centrifugation Isolate Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Intact Peptide Step4->Step5

Caption: Self-validating LC-MS/MS workflow for peptide plasma stability assessment.

Protocol 2: Surface Plasmon Resonance (SPR) for Receptor Affinity

Because NPAAs introduce steric bulk (e.g., N-methyl groups) or alter backbone trajectories (e.g., D-amino acids), we must verify that the modification does not abrogate target binding. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ , and KD​ ).

Step-by-Step Methodology:

  • Ligand Immobilization: Immobilize the purified target receptor (e.g., GLP-1R) onto a CM5 sensor chip via standard amine coupling. Self-Validation: Immobilize a non-relevant protein on a reference flow cell to subtract non-specific binding.

  • Analyte Preparation: Dilute the NPAA-modified peptide in running buffer (e.g., HBS-EP+) across a 5-point concentration gradient (e.g., 1 nM to 100 nM).

  • Kinetic Injection: Inject the peptide over the active and reference flow cells at a flow rate of 30 μL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Causality Analysis: If an N-methylated peptide shows a significantly faster Koff​ compared to the native peptide, the methyl group is likely creating a steric clash within the binding pocket. If Kon​ is improved, the NPAA has successfully pre-organized the peptide into its bioactive conformation, reducing the entropic penalty of binding.

Conclusion

The transition from native peptides to clinical therapeutics is defined by the intelligent application of non-proteinogenic amino acids. Whether utilizing Aib to block DPP-4 cleavage or N-methylation to unlock oral bioavailability, these modifications allow us to engineer peptides that survive the hostile in vivo environment without sacrificing their exquisite target specificity.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC (Amino Acids. 2020)
  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide - Benchchem URL
  • The discovery and development of GLP-1 based drugs that have revolutionized the treatment of obesity - PNAS URL
  • Molecular Pharmacology of Glucagon-Like Peptide 1-Based Therapies in the Management of Type Two Diabetes Mellitus and Obesity - Dove Medical Press URL
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers URL
  • N-methylation of peptides: a new perspective in medicinal chemistry - PubMed URL

Sources

A Comparative Guide to Enzymatic vs. Chemical Resolution for Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Enantiomeric Purity

In the pharmaceutical and life sciences industries, the chirality of amino acids is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] For instance, while one enantiomer of a drug may be therapeutic, its counterpart could be inert or, in the worst case, harmful.[1] Consequently, the ability to resolve a racemic mixture—a 50:50 mixture of both enantiomers—into its pure D- and L-forms is a critical step in the synthesis of a vast array of therapeutic agents and fine chemicals.[3][4] This guide dissects the two primary strategies for achieving this separation: classic chemical resolution via diastereomeric salt formation and biocatalytic enzymatic resolution.

Chemical Resolution: The Diastereomeric Salt Formation Method

This classical technique remains a cornerstone of large-scale chiral separations due to its scalability and robustness.[4][5] The method's success hinges on a straightforward principle: converting a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated.[6]

Core Principle: The racemic amino acid (e.g., DL-Alanine) is reacted with a pure, chiral resolving agent (e.g., D-tartaric acid).[3][] This acid-base reaction forms a pair of diastereomeric salts (L-Alanine-D-tartrate and D-Alanine-D-tartrate). These salts possess different solubilities in a given solvent system, allowing one to crystallize preferentially out of the solution.[8][9] The less soluble salt is isolated by filtration, and the pure enantiomer is then liberated by reversing the salt formation, typically by pH adjustment. The resolving agent can often be recovered and recycled.[5][6]

Advantages:

  • Scalability: It is a well-established and highly scalable method suitable for industrial production.[5][10]

  • Robustness: The technique is generally reliable for amines and acids that readily form salts.[6]

  • Cost-Effectiveness (Conditional): If the resolving agent is inexpensive or can be efficiently recycled, this method can be economically viable for large quantities.[1][6]

Limitations:

  • Yield Limitation: The theoretical maximum yield for the desired enantiomer is 50% per cycle.[11][12] Achieving higher yields requires an additional process to racemize and recycle the unwanted enantiomer.

  • Process-Intensive: Achieving high enantiomeric excess often requires multiple, time-consuming recrystallization steps.[10]

  • Environmental Impact: The process can be solvent-intensive and may use resolving agents that are not environmentally benign.[10]

  • Screening Required: A significant experimental effort is often required to screen for the optimal resolving agent, solvent system, and crystallization conditions.[8][9]

Experimental Protocol: Chemical Resolution of DL-Phenylalanine

This protocol provides a representative workflow for resolving a racemic amino acid using a chiral acid.

  • Salt Formation: Dissolve DL-Phenylalanine (1 mole) and an equimolar amount of D-tartaric acid (1 mole) in a heated mixture of water and ethanol.[3] The goal is to create a supersaturated solution upon cooling.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The diastereomeric salt of D-phenylalanine with D-tartaric acid is less soluble and will precipitate. The causality here is the specific lattice energy of the crystal structure formed between the two chiral molecules, which is more favorable for one diastereomer.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol to remove the mother liquor containing the more soluble L-phenylalanine salt.

  • Recrystallization for Purity: To achieve high enantiomeric purity (>98% e.e.), redissolve the collected crystals in a minimal amount of hot solvent and repeat the crystallization process. This step is critical as the initial precipitate will still contain impurities of the other diastereomer.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with an aqueous base (e.g., ammonia) to precipitate the free D-phenylalanine.[13]

  • Recovery: The D-phenylalanine is collected by filtration, washed, and dried. The resolving agent (D-tartaric acid) can be recovered from the mother liquor.

  • Validation: The enantiomeric excess (e.e.) of the final product must be confirmed using a validated analytical method, such as chiral HPLC or polarimetry.[8]

Enzymatic Resolution: The Biocatalytic Approach

Enzymatic resolution leverages the high stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer of a racemic mixture.[14][15] This method is a cornerstone of green chemistry, offering high selectivity under mild conditions.[16][17][18]

Core Principle: A common strategy involves the kinetic resolution of N-acyl-DL-amino acids using an aminoacylase enzyme.[10][19] The racemic amino acid is first derivatized (e.g., N-acetylated). The N-acyl-DL-amino acid mixture is then exposed to an L-aminoacylase. This enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, yielding the free L-amino acid, while leaving the N-acyl-D-amino acid untouched.[19][20] The resulting products—a free amino acid (L-form) and an acylated amino acid (D-form)—have different chemical and physical properties (e.g., solubility at a specific pH), allowing for their easy separation.[10]

Advantages:

  • Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity, leading to products with very high enantiomeric excess (>98% e.e.).[10][21]

  • Mild Conditions: Reactions are typically run in aqueous media at or near neutral pH and moderate temperatures, preserving sensitive functional groups and reducing energy consumption.[10][21]

  • Environmental Friendliness: This "green chemistry" approach avoids harsh chemicals and organic solvents, minimizing waste.[16][22]

  • Broad Applicability: A wide range of enzymes, like lipases, proteases, and acylases, can be used to resolve various substrates.[][23]

Limitations:

  • Yield Limitation (Classic KR): Like chemical resolution, standard kinetic resolution (KR) has a maximum theoretical yield of 50% for each enantiomer.[11] However, this can be overcome by coupling the reaction with a racemization catalyst in a process called Dynamic Kinetic Resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer.[11][24]

  • Derivatization Steps: The substrate often requires modification (e.g., N-acetylation) before the enzymatic reaction and subsequent de-acylation of the unreacted enantiomer, adding steps to the overall process.[10]

  • Enzyme Cost and Stability: The cost, stability, and potential need for cofactors can be a consideration, although the use of immobilized enzymes that can be reused for many cycles often mitigates this.[12][25]

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Alanine

This protocol details a typical workflow using porcine kidney aminoacylase I, a well-characterized and commercially available enzyme.

  • Substrate Preparation: Prepare a solution of N-acetyl-DL-alanine in deionized water and adjust the pH to 7.0-7.5 with an appropriate base (e.g., NaOH or LiOH). This pH is optimal for aminoacylase activity.[26]

  • Enzyme Activation (if necessary): Aminoacylase I is a metalloenzyme that may require the addition of a cofactor like Zn²⁺ or Co²⁺ ions to ensure maximum activity.[19] Add a small amount of CoCl₂ (e.g., 0.5 mM) to the substrate solution.[26]

  • Enzymatic Hydrolysis: Add the aminoacylase enzyme (either free or immobilized) to the substrate solution.[10] Maintain the temperature at an optimal level, typically around 37-50°C.[26] The enzyme's active site will bind and hydrolyze only the N-acetyl-L-alanine.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of L-alanine. This can be done by taking aliquots over time and analyzing them via HPLC or a ninhydrin assay.[27]

  • Product Separation: Once the reaction reaches ~50% conversion (indicating all the L-enantiomer has reacted), stop the reaction (e.g., by heating to denature the enzyme or by filtration if immobilized). Acidify the solution (e.g., with HCl to pH ~3), which causes the unreacted N-acetyl-D-alanine to precipitate while the L-alanine remains in solution.

  • Isolation:

    • Filter the mixture to collect the solid N-acetyl-D-alanine.

    • The filtrate containing L-alanine can be purified, for example, by ion-exchange chromatography.[10]

  • Hydrolysis of D-enantiomer (Optional): The recovered N-acetyl-D-alanine can be hydrolyzed back to D-alanine using a strong acid.[10]

  • Validation: Confirm the enantiomeric purity of both the L-alanine and the recovered D-alanine using chiral HPLC.

Comparative Analysis: Head-to-Head Performance

The choice between enzymatic and chemical resolution depends on a multi-faceted analysis of the project's specific needs, including scale, cost, time, and environmental considerations.

FeatureEnzymatic ResolutionChemical Resolution (Diastereomeric Salt)
Enantioselectivity Typically Excellent (>98% e.e.)[10][28]Good to Excellent (>95% e.e.), but often requires multiple recrystallizations.[10]
Theoretical Yield 50% (Kinetic Resolution); up to 100% (Dynamic Kinetic Resolution).[11]50% (without racemization of unwanted enantiomer).[12][13]
Reaction Conditions Mild (aqueous, neutral pH, moderate temp).[10][21]Often requires heating, organic solvents, and strong acids/bases.
Substrate Scope Broad, but enzyme-specific. Screening may be required.[][29]Generally applicable to compounds that form salts; resolving agent must be suitable.[6]
Process Complexity May require derivatization/de-derivatization steps.[10]Requires screening for agent/solvent and multiple crystallization steps.[10]
Scalability Highly scalable, especially with immobilized enzymes.[12]Very well-established for large, industrial-scale production.[1][5]
Environmental Impact Low ("Green Chemistry"). Aqueous-based, minimal waste.[16][17]Higher. Often uses large volumes of organic solvents.[10]
Cost-Effectiveness Can be very cost-effective due to enzyme reusability and reduced waste, but initial enzyme cost is a factor.[12]Highly dependent on the cost and recyclability of the resolving agent.[1][6]

Workflow Visualization

The following diagrams illustrate the generalized workflows for both resolution strategies.

Diagram 1: Comparative Resolution Workflow

This diagram provides a high-level comparison of the key stages in both enzymatic and chemical resolution processes.

G cluster_0 Starting Material cluster_1 Enzymatic Resolution Path cluster_2 Chemical Resolution Path racemic Racemic Mixture (DL-Amino Acid) e_deriv 1. Derivatization (e.g., N-Acetylation) racemic->e_deriv c_react 1. React with Chiral Resolving Agent racemic->c_react e_react 2. Selective Enzymatic Hydrolysis (L-form) e_deriv->e_react e_sep 3. Separation (L-AA vs N-Ac-D-AA) e_react->e_sep e_isol 4. Isolation / Hydrolysis e_sep->e_isol e_prod_L Pure L-Amino Acid e_isol->e_prod_L e_prod_D Pure D-Amino Acid e_isol->e_prod_D c_form 2. Form Diastereomeric Salts c_react->c_form c_sep 3. Fractional Crystallization c_form->c_sep c_isol 4. Liberate Enantiomer & Recover Agent c_sep->c_isol c_prod_D Pure D-Amino Acid c_isol->c_prod_D c_prod_L Pure L-Amino Acid c_isol->c_prod_L

Caption: High-level workflow comparison of enzymatic and chemical resolution.

Diagram 2: Mechanism of Aminoacylase Action

This diagram illustrates the stereospecificity of aminoacylase in selectively hydrolyzing one enantiomer.

G Stereospecificity of L-Aminoacylase cluster_substrates cluster_products substrates N-Acetyl-L-AA N-Acetyl-D-AA enzyme L-Aminoacylase Active Site substrates:l->enzyme Specific Binding (Substrate Fits) substrates:d->enzyme No Binding (Steric Hindrance) products L-Amino Acid + Acetate N-Acetyl-D-AA (Unreacted) enzyme->products:l Hydrolysis

Caption: Enzyme active site recognizes only the L-enantiomer for hydrolysis.

Conclusion and Decision Framework

Both enzymatic and chemical resolution are powerful, scalable techniques for producing enantiomerically pure amino acids. Neither method is universally superior; the optimal choice is project-dependent.

  • Choose Chemical Resolution when: The primary drivers are leveraging well-established, robust processes for very large-scale production, and when the cost of the resolving agent is low or recycling is highly efficient. It is particularly suited for simple amino acids where racemization of the undesired enantiomer is feasible.

  • Choose Enzymatic Resolution when: High enantioselectivity, mild reaction conditions, and environmental sustainability are paramount.[18][22] It is the preferred method for complex or sensitive molecules and is increasingly cost-effective, especially when a Dynamic Kinetic Resolution (DKR) can be implemented to drive yields toward 100%.[11]

Ultimately, a thorough techno-economic evaluation, considering substrate complexity, required purity, production scale, and environmental policy, will guide the discerning scientist to the most appropriate and efficient resolution strategy.

References

  • A Comparative Guide to Chiral Resolution Methods for DL-Alanine - Benchchem. (n.d.).
  • Chiral Selector Development for Green Chemistry Applications - Longdom Publishing. (2024, September 25).
  • A Technical Guide to the Chiral Resolution of DL-p-Aminophenylalanine - Benchchem. (n.d.).
  • Chiral Resolution and Separation Services - BOC Sciences. (n.d.).
  • Development Trends in Chiral Drug Synthesis Techniques - SCIREA. (2024, January 9).
  • Meng, W.-Q., Zhang, J.-Z., Feng, Y., Zhang, L., & Liu, Y. (2015, March 18). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. ResearchGate.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 27).
  • Racemic resolution of N-protected dl-amino acids by crystallization of brucinium and strychninium diastereomeric salts. (n.d.). IUCr Journals.
  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. (2026, March 4). PMC.
  • Wei, H., Liu, B., Zhu, T., Liu, Y., Zhang, L., Chen, N., & Li, W. (2026, January 26). Advances in green technologies for biocatalytic synthesis of chiral compounds: from enzymatic catalysis to multidisciplinary collaborative innovation. PubMed.
  • (PDF) Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. (2015, March 18). ResearchGate.
  • Rachwalski, M., Vermue, N., & Rutjes, F. P. J. T. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds.
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. (n.d.).
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Scalable production challenges for chiral pharmaceutical intermediates - Benchchem. (n.d.).
  • Enzymatic strategies for asymmetric synthesis. (n.d.). PMC - NIH.
  • Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method. (2025, September 24). Crystal Growth & Design - ACS Publications.
  • Chiral Resolution with and without Resolving Agents. (n.d.). Pharmaceutical Technology.
  • Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. (n.d.). Whitesides Research Group - Harvard University.
  • Kataoka, M., Yamamoto, K., & Shimizu, S. (2016, July 15). Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use. PubMed.
  • [Green biosynthesis of chiral pharmaceutical chemicals]. (2022, November 25). PubMed.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (n.d.). Green Chemistry (RSC Publishing).
  • Miyazawa, T. (n.d.). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed.
  • Objectives Advantages and useful properties of enzymes:. (n.d.).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers.
  • Benefits and Drawbacks of Binding Kinetic Methodologies. (n.d.). Enzymlogic.
  • Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use. (2016, April 30). ResearchGate.
  • Method for preparing D-phenylalanine by asymmetric conversion method. (n.d.). Google Patents.
  • Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. (n.d.).
  • Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. (2017, January 18). MDPI.
  • Aminoacylases. (n.d.). OUCI.
  • of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. (n.d.).
  • Aminoacylase. (n.d.). Wikipedia.
  • Advancement of Chiral Resolution and Separations: Techniques and Applications. (n.d.).
  • Comparison of enzymatic and chemical hydrolysis in terms of amino acid extraction. (n.d.).
  • OPTICAL RESOLUTION OF Dl-AMINO ACIDS WITH ALIPHATIC SIDE CHAIN BY USING l-PHENYLALANINE. (2006, March 27). Chemistry Letters - Oxford Academic.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Kinetic resolution. (n.d.). Wikipedia.
  • Practical Considerations in Kinetic Resolution Reactions. (n.d.). STEM - Unipd.
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2022, September 15). National Science Review - Oxford Academic.
  • Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus. (2018, July 15). PubMed.
  • Aminoacylase – Knowledge and References. (n.d.). Taylor & Francis.
  • A Systematic Review of Enzymatic Kinetics in Microreactors. (2023, April 7). ResearchGate.
  • Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. (n.d.). ResearchGate.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond simply supplying high-quality reagents; it is to ensure you can utilize them safely and effectively from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This document is built on the pillars of scientific integrity and field-proven best practices, designed to be a self-validating system for your laboratory's Chemical Hygiene Plan (CHP).[1]

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

The primary hazards identified are:

  • H302: Harmful if swallowed. This indicates acute oral toxicity.

  • H315: Causes skin irritation. Direct contact can lead to inflammation and irritation.[2]

  • H319: Causes serious eye irritation. This poses a significant risk of damage upon eye contact.[2]

  • H335: May cause respiratory irritation. Inhalation of the solid dust can irritate the respiratory tract.[2]

These classifications mandate that (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid be treated as hazardous chemical waste .[3][4] Disposal via standard trash or sewer systems is strictly prohibited under regulations established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6]

Data Summary: Hazard and Handling Profile

For quick reference, the following table summarizes the critical safety and handling information based on available data for analogous compounds.

ParameterInformationSource Citation
GHS Hazard Pictogram alt text [2]
GHS Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2][7]
Required Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[2][8]
First Aid: Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][9][2][9]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7][2][7]
First Aid: Inhalation Move person to fresh air. If breathing is difficult, give oxygen.[2][9][2][9]
First Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][7][2][7]

Core Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound must follow a systematic process, from the point of generation to the final hand-off to a licensed waste contractor. This "cradle-to-grave" approach is the cornerstone of EPA's RCRA regulations.[6]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure proper disposal pathways.

  • Solid Waste:

    • Collect unadulterated, expired, or surplus (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid powder in a dedicated solid hazardous waste container.[10]

    • Contaminated disposables, such as weigh boats, gloves, and paper towels used during handling, must also be placed into this container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.

    • Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizing agents or bases, to avoid unforeseen reactions.[8]

  • Contaminated Labware:

    • Disposable: Items like pipette tips and centrifuge tubes must be discarded into the solid hazardous waste container.[10]

    • Non-disposable (Glassware): Decontaminate glassware by triple rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate is now considered hazardous liquid waste and must be collected in the appropriate container.[11] Only after this decontamination can the glassware be washed through standard laboratory procedures.

Step 2: Waste Containment and Labeling

Regulatory compliance and safety hinge on proper containment and labeling.

  • Container Selection: All waste must be stored in containers that are in good condition, leak-proof, and chemically compatible with the waste.[5][11] The original product container, if empty, is often an excellent choice for collecting the same waste.[11] Keep containers securely closed at all times except when adding waste.[4][5]

  • Mandatory Labeling: The EPA and the Occupational Safety and Health Administration (OSHA) require specific labeling for all hazardous waste containers.[5] Each container must be clearly marked with:

    • The words "Hazardous Waste" .

    • The full chemical name: "(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid" . Do not use abbreviations or chemical formulas.[11]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[8]

Step 3: On-Site Accumulation

Laboratories must store their generated waste in a designated Satellite Accumulation Area (SAA) .[12][13]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][12]

  • There are strict limits on the amount of waste that can be accumulated. While you are unlikely to reach the 55-gallon limit for hazardous waste with this compound, it is a key regulatory point to be aware of.[3][12]

  • Store the waste container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[14]

Step 4: Final Disposal via Institutional EHS

Laboratory personnel are prohibited from disposing of chemical waste themselves.

  • The final step is to contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[3]

  • EHS is responsible for consolidating waste and transferring it to a licensed toxic industrial waste collector for final treatment and disposal in accordance with all federal, state, and local regulations.[8][14][15]

Emergency Procedure: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE: safety goggles, gloves, and a lab coat.[2]

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.[9][10]

  • Collect Waste: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.[9][10]

  • Decontaminate: Clean the spill area with soap and water or a suitable solvent. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[2][10]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid and associated waste materials.

G Disposal Workflow for (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic Acid cluster_generation Point of Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Accumulation cluster_disposal Final Disposal gen Waste Generated (Unused solid, contaminated items, solutions, rinsate) char Is it hazardous? gen->char segregate Segregate Waste - Solid - Liquid (Aqueous) - Sharps/Glassware char->segregate Yes, per SDS analogs decon Decontaminate Reusable Glassware (Triple Rinse) segregate->decon Reusable Glassware container Place in Compatible, Leak-Proof Container segregate->container Solid & Liquid Waste rinsate Collect Rinsate as Hazardous Liquid Waste decon->rinsate rinsate->container labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information container->labeling saa Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->saa pickup Request Pickup from Institutional EHS/Safety Office saa->pickup final Disposal by Licensed Waste Contractor pickup->final

Caption: Decision workflow for handling and disposal of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid.

References

  • Laboratory Waste Management Guidelines . Princeton University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET . Agilent. [Link]

  • Environmental Public Health (Toxic Industrial Waste) Regulations . Singapore Statutes Online. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Safety Guide . Workplace Safety and Health Council. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration. [Link]

  • Chemical Waste Disposal SOP . National University of Singapore. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Understanding EPA Waste Rules: What You Need to Know . Maine Labpack. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. [Link]

  • SAFETY DATA SHEET - Acetic Acid . Merck Millipore. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.